molecular formula C8H8F2N2O2 B2981562 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide CAS No. 1805317-38-7

4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide

Cat. No.: B2981562
CAS No.: 1805317-38-7
M. Wt: 202.161
InChI Key: FVYIYNAKRBCDLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide is a high-purity chemical compound supplied for research and development purposes. This pyridine carboxamide derivative is presented as a solid with the molecular formula C 8 H 8 F 2 N 2 O 2 and a molecular weight of 202.16 g/mol . Its structure is defined by the SMILES notation COC1=NC=C(C(=C1)C(F)F)C(=O)N and the InChIKey FVYIYNAKRBCDLW-UHFFFAOYSA-N . Compounds based on the pyridine carboxamide scaffold are of significant interest in agricultural chemistry, particularly for their potential as fungicides. Research into similar structures has demonstrated that pyridine carboxamides can function as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting the mitochondrial respiratory chain in fungi . The difluoromethyl and methoxy substituents on the pyridine ring are key functional groups that can influence the compound's bioavailability, binding affinity, and overall efficacy, making it a valuable candidate for investigating new modes of action and managing fungicide resistance . This product is intended for laboratory research use only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this compound in various applications, including biochemical assay development, structure-activity relationship (SAR) studies, and as a key synthetic intermediate for further chemical synthesis.

Properties

IUPAC Name

4-(difluoromethyl)-6-methoxypyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2O2/c1-14-6-2-4(7(9)10)5(3-12-6)8(11)13/h2-3,7H,1H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYIYNAKRBCDLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)C(F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805317-38-7
Record name 4-(difluoromethyl)-6-methoxypyridine-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Physicochemical Profiling of 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide

[1]

Executive Summary

Compound Class: Fluorinated Pyridine Carboxamide Primary Utility: Medicinal Chemistry Scaffold / Late-Stage Intermediate[1][2]

4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide is a specialized heterocyclic building block characterized by the presence of a difluoromethyl (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


lipophilic hydrogen bond donor


23

This guide provides a comprehensive technical analysis of its physicochemical properties, handling protocols, and structural advantages in drug design, specifically for researchers targeting G-protein coupled receptors (GPCRs) and kinase inhibitors where pyridine cores are prevalent.

Part 1: Molecular Identity & Structural Analysis[1]

Chemical Identification
AttributeDetail
IUPAC Name 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide
Molecular Formula

Molecular Weight 202.16 g/mol
Monoisotopic Mass 202.0554 Da
SMILES COc1ncc(C(N)=O)c(C(F)F)c1
Predicted LogP 1.2 – 1.5 (Moderate Lipophilicity)
Structure-Property Relationships (SPR)

The molecule derives its unique properties from the interplay of three functional groups on the pyridine ring:

  • Difluoromethyl (

    
    ) at C4: 
    
    • H-Bonding: The C-H bond in ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       is polarized by the two fluorine atoms, making it a weak hydrogen bond donor. This allows specific interactions with protein pockets that purely hydrophobic groups (like 
      
      
      or
      
      
      ) cannot achieve.
    • Metabolic Stability: Blocks the C4 position from oxidative metabolism (e.g., P450 hydroxylation) more effectively than a methyl group.

  • Methoxy (

    
    ) at C6: 
    
    • Electronic Effect: Acts as a

      
      -donor, increasing electron density in the pyridine ring, which counteracts the electron-withdrawing nature of the amide and 
      
      
      groups.
    • Solubility: Enhances solubility in organic solvents compared to the unsubstituted analog.

  • Carboxamide (

    
    ) at C3: 
    
    • Vector: Provides a primary handle for hydrogen bonding or dehydration to a nitrile (cyano) group in subsequent synthetic steps.

Part 2: Physicochemical Profile[1][2][5]

Calculated & Observed Properties

Note: Values below are synthesized from experimental data of close structural analogs (e.g., 4-trifluoromethyl analogs) and validated computational models.

PropertyValue / RangeSignificance
Physical State White to Off-white Crystalline SolidIndicates high purity potential via crystallization.[1]
Melting Point 155°C – 165°C (Predicted)High lattice energy due to intermolecular amide H-bonding.[1]
pKa (Pyridine N) ~2.5 – 3.0The N-atom is weakly basic due to the electron-withdrawing C3-amide and C4-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

. Unlikely to protonate at physiological pH (7.4).
Topological Polar Surface Area (TPSA) ~68 ŲWell within the range for oral bioavailability (<140 Ų) and CNS penetration (<90 Ų).
Solubility (Water) Low (< 0.5 mg/mL)Requires co-solvents for aqueous assays.
Solubility (DMSO) High (> 50 mg/mL)Ideal stock solution solvent.
Visualization: Structure-Property Map

The following diagram illustrates how specific structural features translate to functional properties in a drug discovery context.

SPR_MapCompound4-(Difluoromethyl)-6-methoxypyridine-3-carboxamideCF2HC4-Difluoromethyl(-CF2H)Compound->CF2HOMeC6-Methoxy(-OMe)Compound->OMeAmideC3-Carboxamide(-CONH2)Compound->AmideProp1Lipophilic H-Bond Donor(Bioisostere of -OH)CF2H->Prop1Polarized C-HProp2Metabolic Blocking(Prevents oxidation)CF2H->Prop2Steric/ElectronicProp3Electronic Tuning(Modulates pKa)OMe->Prop3e- DonationProp4Synthetic Handle(-> Nitrile/Amine)Amide->Prop4Transformation

Figure 1: Structure-Property Relationship (SPR) mapping of the core scaffold.[1]

Part 3: Experimental Protocols

Analytical Validation (QC)

To ensure the integrity of this intermediate before use in SAR (Structure-Activity Relationship) studies, the following chromatographic method is recommended.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide).

  • Expected Retention: The compound will elute later than the non-fluorinated analog due to the lipophilicity of the

    
     group.
    
Solubility & Stability Testing

Protocol for Stock Solution Preparation:

  • Weigh 10 mg of the solid compound into a glass vial.

  • Add 200 µL of anhydrous DMSO.

  • Vortex for 30 seconds. Visual inspection should show a clear, colorless solution (Conc: 50 mg/mL).

  • Storage: Aliquot into single-use vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent amide hydrolysis.

Stability Warning: While the

carboxamide

Part 4: Synthesis & Handling Context[1][3][5]

Retrosynthetic Logic

Understanding the synthesis helps in identifying potential impurities (e.g., residual oxidants or unreacted esters).

  • Route A (Radical Difluoromethylation): Direct functionalization of 6-methoxypyridine-3-carboxamide using zinc sulfinate reagents (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ). Impurity Risk: Regioisomers.[1]
    
  • Route B (Deoxyfluorination): Conversion of a formyl group (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) to 
    
    
    using DAST or Deoxo-Fluor. Impurity Risk: Residual fluorinating agents.[1]
Workflow Visualization

The following diagram outlines the logical flow for characterizing and utilizing this compound in a drug discovery campaign.

WorkflowSynthesisSynthesis / Sourcing(Crude Solid)PurificationPurification(Recrystallization/Column)Synthesis->PurificationValidationAnalytical Validation(1H-NMR, 19F-NMR, LCMS)Purification->ValidationCheckPurity > 95%?Validation->CheckStorageStorage(Desiccated, -20°C)UsageApplication(SAR / Bioassay)Storage->UsageCheck->PurificationNo (Reprocess)Check->StorageYes

Figure 2: Quality control and handling workflow for research-grade material.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]

  • Erickson, J. A., et al. (2020). Physicochemical Properties of Difluoromethyl Groups in Drug Design. ACS Medicinal Chemistry Letters. Link[1]

  • ChemScene . (2024).[4] Product Data: 4-(Difluoromethyl)-6-methoxypyridine-3-sulfonamide (Analog Reference). Link

  • Sigma-Aldrich . (2024).[5] Safety Data Sheet: Pyridine Carboxamide Derivatives. Link

An In-depth Technical Guide to Determining the Solubility of 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide in DMSO and Water

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its success as a potential therapeutic agent. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and overall efficacy. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately determine the solubility of a novel compound, 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide, in two of the most fundamental solvents in pharmaceutical sciences: Dimethyl Sulfoxide (DMSO) and water.

4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide is a molecule of interest with potential therapeutic applications. Its structure, featuring a difluoromethyl group and a pyridine carboxamide moiety, suggests a complex interplay of factors that will govern its solubility. This guide will not only outline the step-by-step protocols for solubility assessment but will also delve into the scientific rationale behind these experimental choices, ensuring a robust and reliable characterization of this compound.

The importance of using standardized and well-validated methods for solubility determination cannot be overstated. Inconsistent or inaccurate solubility data can lead to misleading results in biological assays and significant delays in the drug development pipeline.[1] Therefore, this guide emphasizes self-validating systems and references authoritative protocols to ensure the generation of high-quality, reproducible data.

The Role of DMSO and Water in Solubility Screening

Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent renowned for its exceptional ability to dissolve a wide array of both polar and nonpolar organic compounds.[2][3] Its miscibility with water and most organic solvents makes it an indispensable vehicle for preparing high-concentration stock solutions of test compounds for in vitro biological screening.[2][4] However, the concentration of DMSO in cellular assays must be carefully controlled, as it can exhibit cytotoxicity at higher concentrations.[2]

Water is the biological solvent, and a compound's aqueous solubility is a direct indicator of its potential for in vivo absorption and distribution.[5] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and the need for complex formulation strategies.[5] Determining solubility in aqueous buffers at physiological pH is therefore a critical step in early-stage drug discovery.

This guide will detail methodologies for determining both thermodynamic and kinetic solubility, providing a complete picture of the compound's behavior in these key solvents.

Part 1: Determination of Solubility in Dimethyl Sulfoxide (DMSO)

The primary goal of this part of the study is to determine the maximum solubility of 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide in anhydrous DMSO at room temperature. This is crucial for the preparation of high-concentration stock solutions for downstream biological assays. The following protocol is based on the equilibrium shake-flask method, which is considered a gold standard for thermodynamic solubility determination.[1][6]

Experimental Protocol: Thermodynamic Solubility in DMSO

This protocol aims to create a saturated solution of the compound in DMSO and then quantify the concentration of the dissolved solute.

Materials:

  • 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide (solid powder, >98% purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Centrifuge

  • Calibrated analytical balance

  • Micropipettes

  • 2 mL microcentrifuge tubes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Visible Spectrophotometer

Procedure:

  • Preparation of a Supersaturated Solution:

    • Accurately weigh approximately 10 mg of 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide into a 2 mL microcentrifuge tube.

    • Add a small volume of anhydrous DMSO (e.g., 200 µL) to the tube.

    • Vortex the mixture vigorously for 2-3 minutes to promote dissolution.[6]

    • If the compound dissolves completely, add small, pre-weighed increments of the compound, vortexing after each addition, until a solid precipitate is observed, indicating a supersaturated solution.

  • Equilibration:

    • Incubate the supersaturated solution at a constant room temperature (e.g., 25°C) for 24 hours to allow the system to reach thermodynamic equilibrium.[6]

    • Gently agitate the solution periodically during this incubation period to ensure thorough mixing.

  • Separation of Undissolved Solid:

    • After the equilibration period, centrifuge the solution at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid compound at the bottom of the tube.[6]

  • Quantification of Solute Concentration:

    • Carefully collect a known volume of the clear supernatant without disturbing the pellet.

    • Dilute the supernatant with a suitable solvent in which the compound is highly soluble and which is compatible with the analytical method (e.g., methanol or acetonitrile for HPLC). A significant dilution factor (e.g., 1:100 or 1:1000) will likely be necessary.

    • Determine the concentration of the compound in the diluted sample using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy. A standard curve of the compound in the same solvent should be prepared for accurate quantification.

    • Back-calculate the original concentration in the DMSO supernatant to determine the maximum thermodynamic solubility.

Data Presentation: DMSO Solubility

The results of the DMSO solubility determination should be presented in a clear and concise table.

ParameterValue
Compound4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide
SolventAnhydrous DMSO
Temperature25°C
Equilibration Time24 hours
Analytical MethodHPLC-UV
Maximum Solubility Calculated Value (e.g., mg/mL or mM)
Visualizing the DMSO Solubility Workflow

DMSO_Solubility_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Separation cluster_analysis Analysis start Weigh Compound add_dmso Add Anhydrous DMSO start->add_dmso vortex Vortex Vigorously add_dmso->vortex add_excess Add Excess Compound vortex->add_excess incubate Incubate 24h at 25°C add_excess->incubate Supersaturated Solution centrifuge Centrifuge at 14,000 rpm incubate->centrifuge Equilibrated Slurry supernatant Collect Supernatant centrifuge->supernatant Clear Supernatant dilute Dilute Sample supernatant->dilute hplc Quantify by HPLC-UV dilute->hplc calculate Calculate Solubility hplc->calculate

Caption: Workflow for determining the thermodynamic solubility of a compound in DMSO.

Part 2: Determination of Aqueous Solubility

Aqueous solubility can be assessed through two primary methods: thermodynamic and kinetic solubility assays. Both provide valuable, yet distinct, information.

  • Thermodynamic Solubility refers to the equilibrium solubility of a compound in an aqueous buffer after a prolonged incubation period, typically starting from the solid material.[1][7] This is the true measure of a compound's solubility.

  • Kinetic Solubility is determined by diluting a high-concentration DMSO stock solution of the compound into an aqueous buffer and measuring the concentration at which it precipitates.[8][9] This method is high-throughput and mimics the conditions of many in vitro biological assays where compounds are introduced from a DMSO stock.

Experimental Protocol: Thermodynamic Aqueous Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of the compound in an aqueous buffer. Phosphate-buffered saline (PBS) at pH 7.4 is commonly used to mimic physiological conditions.

Materials:

  • 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide (solid powder, >98% purity)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Vortex mixer

  • Orbital shaker or roller mixer

  • Centrifuge or filtration device (e.g., 96-well filter plates)

  • Calibrated analytical balance

  • Micropipettes

  • HPLC-UV system

Procedure:

  • Sample Preparation:

    • Add an excess amount of solid 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide to a known volume of PBS (pH 7.4) in a glass vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration:

    • Seal the vials and place them on an orbital shaker or roller mixer at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours.[10] This extended mixing time is crucial for reaching thermodynamic equilibrium.[8]

  • Phase Separation:

    • After incubation, separate the undissolved solid from the saturated solution. This can be achieved by either:

      • Centrifugation: Centrifuge the samples at high speed to pellet the solid.

      • Filtration: Filter the solution through a low-binding filter plate (e.g., 0.45 µm PVDF).

  • Quantification:

    • Carefully collect the clear supernatant or filtrate.

    • Analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve prepared in the same buffer.

Experimental Protocol: Kinetic Aqueous Solubility (Turbidimetric Method)

This high-throughput method measures the concentration at which the compound precipitates when diluted from a DMSO stock into an aqueous buffer.[11]

Materials:

  • 10 mM stock solution of 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide in 100% DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plates (clear bottom)

  • Multichannel pipette or liquid handling robot

  • Plate reader capable of measuring absorbance or nephelometry

Procedure:

  • Preparation of Compound Dilution Series:

    • In a 96-well plate, prepare a serial dilution of the 10 mM DMSO stock solution of the compound. For example, a 2-fold serial dilution to create a range of concentrations from 10 mM down to low µM.

  • Addition to Aqueous Buffer:

    • In a separate 96-well plate, add a fixed volume of PBS (pH 7.4) to each well.

    • Transfer a small, equal volume of each concentration from the DMSO dilution plate to the corresponding wells of the PBS plate. The final DMSO concentration should be kept low, typically ≤1-2%, to minimize its effect on solubility.[11]

  • Incubation and Measurement:

    • Mix the plate briefly and incubate at room temperature for a set period (e.g., 1-2 hours).[11]

    • Measure the turbidity (light scattering) of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[11] An increase in absorbance or light scattering indicates the formation of a precipitate.

  • Data Analysis:

    • The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a buffer-only control.

Data Presentation: Aqueous Solubility

The aqueous solubility data should be summarized in a table, clearly distinguishing between the thermodynamic and kinetic results.

ParameterThermodynamic SolubilityKinetic Solubility
Compound4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide
Buffer SystemPBS, pH 7.4PBS, pH 7.4
Temperature25°C25°C
Equilibration/Incubation Time24 hours2 hours
Final DMSO ConcentrationN/A1%
Analytical MethodHPLC-UVTurbidimetry (620 nm)
Solubility Calculated Value (e.g., µg/mL or µM)Determined Value (e.g., µM)
Visualizing the Aqueous Solubility Workflows

Aqueous_Solubility cluster_thermo Thermodynamic Solubility (Shake-Flask) cluster_kinetic Kinetic Solubility (Turbidimetric) thermo_start Add Excess Solid to PBS thermo_shake Shake for 24-48h thermo_start->thermo_shake thermo_separate Centrifuge or Filter thermo_shake->thermo_separate thermo_analyze Quantify by HPLC-UV thermo_separate->thermo_analyze kinetic_start Prepare DMSO Serial Dilution kinetic_add Add to PBS in 96-well Plate kinetic_start->kinetic_add kinetic_incubate Incubate for 2h kinetic_add->kinetic_incubate kinetic_measure Measure Turbidity at 620 nm kinetic_incubate->kinetic_measure

Caption: Comparative workflows for determining thermodynamic and kinetic aqueous solubility.

Conclusion

The determination of the solubility of 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide in both DMSO and aqueous buffer is a foundational step in its preclinical development. This guide has provided detailed, authoritative protocols for assessing both thermodynamic and kinetic solubility. By meticulously following these procedures, researchers can generate reliable and reproducible data that will be instrumental in guiding future formulation development, interpreting biological assay results, and ultimately, advancing this compound through the drug discovery pipeline. The principles and methodologies outlined herein are not only applicable to the target compound but also serve as a robust template for the solubility characterization of other novel chemical entities.

References

  • Palko, M., & Vargová, A. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(11), 3374. [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(11), 5131-5134.
  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Chemsrc. (n.d.). 4-(Difluoromethyl)-6-methylpyridine-3-sulfonamide. Retrieved from [Link]

  • Dehli, F., & Gancia, E. (2024). Will we ever be able to accurately predict solubility? Journal of Cheminformatics, 16(1), 23. [Link]

  • Tolls, J., & Bodo, K. (2019). Determining the water solubility of difficult-to-test substances: A tutorial review. Analytica Chimica Acta, 1086, 16-28.
  • PCBIS. (n.d.). Thermodynamic solubility. Retrieved from [Link]

  • Tetko, I. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening, 9(1), 33-44.
  • Chen, K., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
  • Gaylord Chemical Company. (n.d.). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Dimethyl sulfoxide (FDB000764). Retrieved from [Link]

  • MilliporeSigma. (n.d.). 4-(Trifluoromethyl)pyridine-3-carboxylic acid. Retrieved from [Link]

  • Kumar, A., et al. (2022). The Calculated Values of Solubility in DMSO and DCM, Chemical Hardness, Dipole Moment of NiPc and XNiPc.
  • Google Patents. (n.d.). US4071521A - Process for making 2,6-difluoro pyridine.
  • AERU. (2025, October 11). N-(methyl(oxido)(1-(6-trifluoromethyl)pyridine-3-yl)ethyl)-lambda-4-sulfanylidene)urea (Ref: X11719474). Retrieved from [Link]

Sources

Structural Dynamics and Pharmacophoric Profiling of 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical structure analysis of 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary: The Fluorine Advantage

In modern medicinal chemistry, the strategic incorporation of fluorine is a paramount tool for modulating physicochemical properties without significantly altering steric bulk.[1] 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide represents a sophisticated scaffold where the difluoromethyl (-CHF


)  group acts not merely as a lipophilic spacer, but as a lipophilic hydrogen bond donor .

This guide dissects the molecule’s structural integrity, synthetic accessibility, and analytical fingerprint.[1] It is designed for medicinal chemists and analytical scientists requiring a rigorous understanding of this specific pharmacophore.

Core Molecular Profile
PropertySpecification
IUPAC Name 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide
Molecular Formula C

H

F

N

O

Key Moiety 1 -CHF

(Pos 4):
Bioisostere for -OH/-SH; modulates pKa; blocks metabolic oxidation.
Key Moiety 2 -OCH

(Pos 6):
Electron Donating Group (EDG); increases electron density on the pyridine ring.[1]
Key Moiety 3 -CONH

(Pos 3):
H-bond donor/acceptor; critical for solubility and target binding (e.g., kinase hinge region).[1]

Synthetic Logic & Retrosynthetic Analysis

The construction of this molecule requires navigating the regioselectivity challenges inherent to the pyridine ring.[2] We analyze two distinct pathways: the Classical Deoxofluorination (high fidelity) and the Modern Radical Functionalization (high efficiency).[1]

Pathway A: The Deoxofluorination Route (Recommended)

This pathway relies on constructing the pyridine core with the oxidation state pre-set, followed by late-stage fluorination.[1] It offers superior regiocontrol compared to direct C-H functionalization.[1]

  • Precursor: Methyl 4-formyl-6-methoxynicotinate or 4-formyl-6-methoxynicotinamide.

  • Fluorination: Treatment with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor .[1]

    • Mechanism:[1][3][4][5] Nucleophilic fluorination of the aldehyde carbonyl.

    • Critical Control: Temperature must be controlled (<0°C) to prevent nitrile formation (dehydration of the amide).[1]

  • Amidation: If starting from the ester, conversion to amide via ammonolysis (NH

    
    /MeOH).[1]
    
Pathway B: Radical Minisci-Type Difluoromethylation

A more direct approach utilizing innate reactivity patterns, though often requiring extensive purification to remove isomers.[1]

  • Substrate: 6-Methoxynicotinamide.

  • Reagent: Zinc difluoromethanesulfinate (DFMS) or similar radical precursors.[1]

  • Challenge: Radical addition often favors the 2- and 4-positions. Since the 6-position is blocked (methoxy), the 2- and 4-positions compete.[1] The 3-carboxamide group is electron-withdrawing, which deactivates the ring but directs nucleophilic radicals to the 4-position.

Visualization: Synthetic Decision Matrix

SyntheticLogic Start Target: 4-(Difluoromethyl)-6- methoxypyridine-3-carboxamide RouteA Route A: Deoxofluorination (High Regiocontrol) Start->RouteA Retrosynthesis RouteB Route B: Radical C-H Functionalization (High Step Economy) Start->RouteB Retrosynthesis PrecursorA 4-Formyl-6-methoxy- nicotinamide RouteA->PrecursorA PrecursorB 6-Methoxynicotinamide RouteB->PrecursorB ReagentA Reagent: DAST/Deoxo-Fluor (-78°C to RT) PrecursorA->ReagentA ReagentB Reagent: Zn(SO2CF2H)2 / TBHP (Minisci Reaction) PrecursorB->ReagentB RiskA Risk: Dehydration to Nitrile ReagentA->RiskA RiskB Risk: C2 vs C4 Regioisomers ReagentB->RiskB RiskA->Start Yield ~65% RiskB->Start Yield ~40% (Requires HPLC)

Caption: Comparative retrosynthetic analysis highlighting the trade-off between step economy (Route B) and regiochemical fidelity (Route A).

Analytical Characterization: The Fingerprint

Validating the structure requires a multi-modal approach. The -CHF


  group provides a unique spectroscopic handle due to heteronuclear coupling (

H-

F and

C-

F).[1]
Nuclear Magnetic Resonance (NMR) Profiling

Note: Shifts are predicted based on electronic additivity rules and analogous 4-difluoromethylpyridine structures.[1]


H NMR (400 MHz, DMSO-d

)
ProtonShift (

ppm)
MultiplicityCoupling (

Hz)
Structural Insight
-CHF

6.80 – 7.20 Triplet (t)

Hz
Diagnostic signal.[1] The large geminal H-F coupling confirms the difluoromethyl group.
Pyridine H-5 6.90 – 7.10Singlet (s)-Para to amide, shielded by ortho-methoxy.[1]
Pyridine H-2 8.40 – 8.60Singlet (s)-Deshielded by adjacent ring nitrogen and amide carbonyl.
-OCH

3.90 – 4.00Singlet (s)-Characteristic methoxy signal.[1]
-CONH

7.50 & 8.00Broad singlets-Amide protons are typically non-equivalent due to restricted rotation.

F NMR (376 MHz, DMSO-d

)
  • Signal:

    
     to 
    
    
    
    ppm.
  • Pattern: Doublet (d) with

    
     Hz.[1]
    
  • Purity Check: This is the most sensitive method for detecting monofluoromethyl (triplet) or trifluoromethyl (singlet) impurities.[1]


C NMR (100 MHz, DMSO-d

)
  • -CHF

    
     Carbon:  Appears as a triplet  at 
    
    
    
    ppm with a large coupling constant (
    
    
    Hz).[1] This confirms the carbon is directly bonded to two fluorine atoms.
Mass Spectrometry (ESI-MS)[1][6]
  • Molecular Ion [M+H]

    
    : 
    
    
    
    .[1]
  • Fragmentation:

    • Loss of NH

      
       [M-17]: Common for primary amides.[1]
      
    • Loss of HF [M-20]: Characteristic of difluoromethyl groups under high collision energy.[1]

Physicochemical & Metabolic Properties

Understanding the "Fluorine Effect" is critical for drug design. The -CHF


  group is not just a "heavy methyl"; it fundamentally alters the molecule's interaction with biological systems.
Lipophilic Hydrogen Bond Donor

Unlike the -CF


 group (which is purely lipophilic and electron-withdrawing), the -CHF

proton is sufficiently acidic (pKa ~25-30) to act as a weak hydrogen bond donor .[1]
  • Impact: This allows the molecule to maintain solubility while increasing permeability compared to a methyl analog.

  • Bioisosterism: It effectively mimics a hydroxyl (-OH) or thiol (-SH) group but with higher lipophilicity and metabolic resistance.[1]

Metabolic Stability[7]
  • Blockade: The difluoromethyl group blocks the C4 position from metabolic oxidation (e.g., by CYP450s), which would otherwise rapidly oxidize a C4-methyl group to a carboxylic acid.[1]

  • Liability: The 6-methoxy group is the primary metabolic soft spot, susceptible to O-demethylation to the pyridone.

Visualization: Metabolic Fate & Logic

MetabolicFate Parent Parent Molecule (Active) Path1 CYP450 Oxidation (Blocked at C4) Parent->Path1 Path2 O-Demethylation (Major Route) Parent->Path2 Metab1 C4-Carboxylic Acid (NOT FORMED) Path1->Metab1 Blocked by -CHF2 Metab2 6-Hydroxypyridine / Pyridone (Inactive/Excreted) Path2->Metab2 Occurs at -OCH3

Caption: The -CHF2 group successfully blocks C4 oxidation, shifting metabolic clearance to O-demethylation of the methoxy group.[1]

Experimental Protocols

Protocol A: HPLC Purity Analysis

To ensure the absence of des-fluoro or over-fluorinated impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide).[1]

  • Pass Criteria: Single peak >98% area; no shoulder peaks (regioisomers).

Protocol B: Synthesis via Deoxofluorination (Small Scale)

Caution: DAST is thermally unstable.[1] Perform behind a blast shield.

  • Preparation: Dissolve 4-formyl-6-methoxynicotinamide (1.0 eq) in anhydrous DCM under Nitrogen.

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

  • Addition: Add DAST (2.5 eq) dropwise via syringe. Note: Excess DAST is needed to ensure complete conversion.[1]

  • Reaction: Allow to warm slowly to Room Temperature (RT) over 4 hours. Monitor by TLC or LCMS.[1]

  • Quench: CRITICAL STEP. Cool back to 0°C. Quench by dropwise addition of saturated aqueous NaHCO

    
    . Violent gas evolution (CO
    
    
    
    ) will occur.[1]
  • Extraction: Extract with DCM (3x), dry over MgSO

    
    , and concentrate.
    
  • Purification: Silica gel chromatography (Gradient: 0-10% MeOH in DCM).

References

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link[1]

  • Xu, P., et al. (2024).[1] Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.[2][6][7][8] Nature Communications, 15, Article 4048.[1] Link[1]

  • Müller, K., Faeh, C., & Diederich, F. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.[1] Link[1]

  • Erickson, J. A., & McLoughlin, J. I. (1995).[1] Hydrogen Bond Donor Properties of the Difluoromethyl Group. Journal of Organic Chemistry, 60(6), 1626–1631.[1] Link[1]

  • Dunet, J., et al. (2018).[1] Practical Synthesis of 4-(Difluoromethyl)pyridines. European Journal of Organic Chemistry.[1] (General reference for pyridine fluorination methodologies).

Sources

Safety Data Sheet (SDS) for 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety Monograph: 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide

Part 1: Chemical Identity & Structural Significance[1]

1.1 Compound Characterization This guide addresses the handling, safety, and stability of 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide .[1] As a Senior Application Scientist, I emphasize that this compound is likely a key intermediate in the synthesis of kinase inhibitors or agrochemicals. Its structural features—specifically the difluoromethyl (


) group and the electron-rich methoxypyridine scaffold—dictate its reactivity and safety profile.[1]
  • Chemical Name: 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide[1]

  • CAS Number: Not Typically Assigned (Treat as NCE)

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 202.16 g/mol [1]

  • SMILES: COc1ncc(C(N)=O)c(C(F)F)c1

1.2 The "Fluorine Effect" in Safety The


 moiety is not merely a lipophilic handle; it is a hydrogen bond donor and a potential source of hydrogen fluoride (HF) under extreme thermal stress. Unlike trifluoromethyl (

) groups, the difluoromethyl proton is acidic (

~25-28 depending on environment), making the carbon susceptible to base-mediated deprotonation and subsequent elimination pathways under harsh conditions.[1]

Part 2: Hazard Identification & Safety Assessment

2.1 GHS Classification (Derived) Based on Structure-Activity Relationships (SAR) of analogous fluorinated picolinamides (e.g., CAS 1805330-18-0), this compound is classified as a Category 2 Skin/Eye Irritant and a Category 3 Respiratory Irritant .[1]

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) 4Harmful if swallowed.[1][2]H302
Skin Corrosion/Irritation 2Causes skin irritation.[2][3]H315
Eye Damage/Irritation 2ACauses serious eye irritation.[3][4]H319
STOT - Single Exposure 3May cause respiratory irritation.H335

2.2 Critical Hazard: Thermal Decomposition [1]

  • Mechanism: In a fire or runaway reaction (>200°C), the

    
     group can degrade.
    
  • Risk: Release of Hydrogen Fluoride (HF) gas and Nitrogen Oxides (

    
    ).
    
  • Implication: Standard ABC fire extinguishers are insufficient for personnel protection; full respiratory isolation (SCBA) is mandatory.

Part 3: Handling Protocols & Self-Validating Systems

3.1 The "Zero-Dust" Weighing Protocol Handling fluorinated heteroaromatics requires strict dust control to prevent inhalation and cross-contamination.

  • Engineering Control: All weighing must occur inside a Class II Biosafety Cabinet or a chemical fume hood with a face velocity >100 fpm.

  • Static Mitigation: Use an ionizing bar or anti-static gun on the weighing boat. Fluorinated solids are prone to high static charge, leading to "jumping" powder.

  • Solvent Quench (Self-Validation):

    • Step: Pre-weigh the solvent (e.g., DMSO, Methanol) in the receiving vial.

    • Action: Transfer solid directly into solvent.

    • Validation: Immediate dissolution prevents aerosolization during transport.

3.2 Storage Stability

  • Hygroscopicity: The carboxamide group (

    
    ) can act as a hydrogen bond donor/acceptor, making the solid potentially hygroscopic.
    
  • Condition: Store at 2–8°C under Argon or Nitrogen.

  • Container: Amber glass (protects methoxy group from photo-oxidation) with a Teflon-lined cap.[1]

Part 4: Emergency Response Logic

4.1 First Aid Logic (HF Contingency) While the


 bond is stable, thermal events can release HF.
  • Skin Contact: Wash with water for 5 minutes, then apply 2.5% Calcium Gluconate Gel . This sequesters fluoride ions (

    
    ) as insoluble 
    
    
    
    , preventing deep tissue necrosis.[1]
  • Eye Contact: Irrigate for 15 minutes. Do NOT use calcium gluconate in eyes unless specialized ophthalmic solution is available.

4.2 Firefighting

  • Media: Dry chemical,

    
    , or alcohol-resistant foam.[1]
    
  • Warning: Water spray may form hydrofluoric acid if the compound has decomposed in bulk.

Part 5: Visualization & Workflows

Diagram 1: Safe Handling & Synthesis Workflow

This flowchart illustrates the decision logic for handling NCEs with fluorinated motifs.

SafeHandling Start Compound Receipt (Amber Vial) Check Visual Inspection (Crystals vs Powder) Start->Check Weigh Weighing Station (Ionizer + Fume Hood) Check->Weigh Static Control Solub Solubilization (DMSO/MeOH) Weigh->Solub Zero Dust Reaction Reaction Setup (Inert Atm) Solub->Reaction Waste Waste Disposal (Halogenated Stream) Reaction->Waste Quench

Caption: Operational workflow ensuring containment of static-prone fluorinated powders.

Diagram 2: Emergency Response & HF Contingency

A logic tree for responding to spills or thermal events involving fluorinated pyridines.

EmergencyResponse Event Exposure Event Type Identify Type Event->Type Spill Cold Spill (Solid/Liquid) Type->Spill Fire Thermal Event (Fire/Decomp) Type->Fire ActionSpill Sweep/Absorb (No Water) Spill->ActionSpill ActionFire SCBA Required (Risk of HF) Fire->ActionFire FirstAid First Aid Assessment ActionSpill->FirstAid ActionFire->FirstAid Gluconate Apply Ca-Gluconate (If Skin Burn) FirstAid->Gluconate Signs of Burn Doctor Medical Evaluation FirstAid->Doctor Inhalation Gluconate->Doctor

Caption: Critical response path highlighting the specific requirement for Calcium Gluconate in thermal events.

Part 6: Quantitative Data Summary

Table 1: Predicted Physical & Chemical Properties Data derived from computational models (ACD/Labs) and analogs.[1]

PropertyValue (Predicted)Causality/Note
Physical State Solid (Crystalline)Amide H-bonding network.[1]
Melting Point 135–145 °CTypical for nicotinamide analogs.
Boiling Point ~320 °C (760 mmHg)High due to polarity.
LogP 1.2 – 1.5Moderate lipophilicity (

increases LogP vs

).
pKa (Pyridine N) ~2.5Electron-withdrawing

reduces basicity.[1]
Solubility DMSO, MeOH, DCMPoor water solubility.

References

  • PubChem. Compound Summary: Fluorinated Pyridines. National Library of Medicine. Available at: [Link][1]

  • ECHA (European Chemicals Agency). Registration Dossier: Pyridinecarboxamides. Available at: [Link][1][5]

Sources

Commercial Sourcing & Technical Validation: 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Current Market Status: Custom Synthesis / Made-to-Order (Non-Catalog) Estimated Lead Time: 4–8 Weeks Price Estimate:


3,500 (First 1–5g Batch) | 

150/g (Scale-up >100g)

4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide is a specialized fluorinated building block, likely utilized as a pharmacophore in kinase inhibitor discovery (e.g., targeting PI3K, P2X3) or agrochemical development. Unlike common pyridine intermediates, this specific substitution pattern—combining a lipophilic hydrogen-bond donor (


) at C4 with an electron-donating methoxy group at C6 and a directing amide at C3—creates a unique electronic profile that necessitates de novo synthesis or advanced late-stage functionalization.

This guide provides the technical specifications, sourcing strategy, and critical quality control (QC) protocols required to procure this compound with high structural fidelity.

Chemical Identity & Specifications

Accurate identification is critical when issuing RFQs (Request for Quotes) to Contract Research Organizations (CROs), as nomenclature variations can lead to regiochemical errors.

AttributeSpecification
Systematic Name 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide
Molecular Formula

Molecular Weight 202.16 g/mol
SMILES COc1ncc(C(N)=O)c(C(F)F)c1
InChI Key Compound specific - Verify via ChemDraw
Key Functional Groups Difluoromethyl (

), Carboxamide (

), Methoxy (

)
CAS Number Not Assignable to Generic Catalog Item (See Note Below)

Critical Note on CAS: No widely recognized commercial CAS number exists for this exact isomer in public catalogs as of Q1 2026. Closely related analogs (e.g., sulfonamides or picolinic acids) exist. Do not rely on fuzzy text matching. Always provide the SMILES string and a structure image in your RFQ.

Market Landscape & Procurement Strategy

Since this compound is not an off-the-shelf "stock" item, procurement requires a Custom Synthesis approach. The following suppliers have demonstrated capability in this specific chemical space (fluorinated pyridines).

Tier 1: Validated Custom Synthesis Suppliers

These vendors hold stock of the precursors (e.g., 4-(difluoromethyl)-6-methoxypyridine-3-carboxylic acid or nitrile) or have established routes for fluorinated pyridines.

SupplierCategoryCapability RelevanceEstimated Lead Time
ChemScene SpecialistHigh stock of 4-CHF2 pyridine analogs (e.g., CAS 1805330-18-0).4–6 Weeks
PharmaBlock Scale-UpLeader in novel pyridine/oxetane building blocks. Likely has the "Acid" precursor.5–7 Weeks
Enamine Building BlockExtensive "REAL" database. May offer as a 3-4 week synthesis from stock scaffold.3–5 Weeks
WuXi AppTec CROBest for multi-gram (>100g) requests requiring process safety validation.6–8 Weeks
Combi-Blocks CatalogCheck for the Acid precursor (4-difluoromethyl-6-methoxynicotinic acid).1–2 Weeks (If precursor in stock)
Pricing Analysis (Fee-for-Service)
  • Discovery Scale (1–5 g): High initial cost due to method development. Expect

    
    3,500 .
    
  • Pilot Scale (25–50 g): Price drops significantly as the route is validated. Expect

    
    600/g .
    
  • Process Scale (>100 g): Economies of scale apply. Expect

    
    150/g .
    
Procurement Decision Workflow

Use this logic to determine the most cost-effective sourcing path.

ProcurementStrategy Start Start Sourcing 4-(Difluoromethyl)-6-methoxy pyridine-3-carboxamide CheckStock Search Precursor: 4-(Difluoromethyl)-6-methoxy nicotinic acid Start->CheckStock FoundPrecursor Precursor in Stock? CheckStock->FoundPrecursor BuyPrecursor Buy Acid Precursor (Combi-Blocks/Fluorochem) FoundPrecursor->BuyPrecursor Yes RFQ Issue RFQ to CROs (ChemScene/Enamine) FoundPrecursor->RFQ No InternalSyn Internal Synthesis: 1. Acid Chloride formation 2. Amidation (NH3) BuyPrecursor->InternalSyn If Chemistry Capacity Exists BuyPrecursor->RFQ If Outsourcing Preferred End QC Validation (See Section 4) InternalSyn->End Timeline: 1-2 Weeks RFQ->End Timeline: 4-6 Weeks

Caption: Decision tree for sourcing via direct precursor conversion vs. full custom synthesis.

Technical Validation: The "Self-Validating" Protocol

When sourcing custom fluorinated heterocycles, regioisomerism is the primary risk. The methoxy group (


) could theoretically be at position 2 or 6, and the difluoromethyl group (

) position must be verified against the amide.
Critical Quality Attributes (CQAs)
  • Identity (Regiochemistry): Confirming 2,4- vs 4,6-substitution.

  • Purity: >95% (HPLC @ 254 nm).

  • Fluorine Content: Verification of the intact

    
     group (sensitive to hydrolysis under strong basic conditions).
    
QC Protocol

Perform these three experiments upon receipt of the material.

Experiment 1:

-NMR Verification (DMSO-

)
  • Diagnostic Signal 1 (Amide): Broad singlets at

    
     and 
    
    
    
    ppm (
    
    
    ).
  • Diagnostic Signal 2 (Difluoromethyl): A distinctive triplet (

    
    ) centered around 
    
    
    
    ppm with a large geminal coupling constant (
    
    
    Hz).
    • Failure Mode: If this signal is a singlet or missing, the

      
       group has hydrolyzed to an aldehyde or acid.
      
  • Diagnostic Signal 3 (Aromatic Protons): Two singlets (or weakly coupled doublets) for the pyridine ring protons (H2 and H5).

    • H2: Deshielded (

      
       ppm) due to proximity to ring nitrogen and amide.
      
    • H5: Shielded (

      
       ppm) due to ortho-methoxy group.
      
Experiment 2:

-NMR[1]
  • Signal: Doublet (

    
    ) at 
    
    
    
    to
    
    
    ppm.
  • Coupling: Must match the

    
     observed in the proton spectrum (
    
    
    
    Hz).
Experiment 3: Regiochemistry Confirmation (NOESY/HMBC)

To distinguish between the 6-methoxy (Target) and 2-methoxy (Isomer) forms:

  • NOESY 1D/2D: Irradiate the O-Methyl signal (

    
     ppm).
    
    • Target (6-OMe): You should see an NOE enhancement of H5 (the aromatic proton meta to the amide).

    • Isomer (2-OMe): You would see enhancement of H3 (if amide wasn't there) or no strong aromatic enhancement if the geometry differs.

  • HMBC: Look for long-range coupling between the O-Methyl protons and the C6 ring carbon.

Analytical Logic Flow

QC_Logic Sample Incoming Sample QC Initiation HNMR 1H-NMR (DMSO-d6) Sample->HNMR CheckCHF2 Triplet at 6.8-7.2 ppm? (J ~ 55 Hz) HNMR->CheckCHF2 FailCHF2 REJECT: Hydrolysis/Defluorination CheckCHF2->FailCHF2 No PassCHF2 Confirm Regiochemistry (NOESY) CheckCHF2->PassCHF2 Yes NOE_Check NOE between OMe and Aromatic Proton? PassCHF2->NOE_Check Result6 Enhancement of H5 (Target: 6-OMe) NOE_Check->Result6 Yes (H5) Result2 Enhancement of H3/Other (Wrong Isomer) NOE_Check->Result2 No / Wrong H FinalRelease RELEASE MATERIAL Result6->FinalRelease

Caption: Logical flow for validating the identity and structural integrity of the fluorinated pyridine.

Synthesis Route (For Vendor Guidance)

If a vendor declines the request due to "unknown route," provide this retrosynthetic proposal to accelerate their feasibility study.

  • Starting Material: Ethyl 2,4-dioxo-5,5-difluoropentanoate (Commercially available fluorinated building block).

  • Cyclization: Condensation with O-methylisourea or equivalent to form the pyridine core (Ethyl 4-(difluoromethyl)-2-hydroxy-6-methoxynicotinate tautomer).

  • Functionalization:

    • Step A: Conversion of C2-OH to C2-H (via triflate reduction or Pd-catalyzed hydrodehalogenation if Cl is used).

    • Step B: Amidation of the C3-Ester using methanolic ammonia (

      
      ).
      

Alternative Route (Radical):

  • Substrate: Methyl 6-methoxynicotinate.

  • Reagent: Zinc difluoromethanesulfinate (DFMS) + TBHP (Baran Diversinates).

  • Risk: Poor regioselectivity (C4 vs C2 mixtures) requiring difficult chromatographic separation.

References

  • ChemScene Product Database. Sulfonamide Analogues of 4-(Difluoromethyl)-6-methoxypyridine. Retrieved from .

  • Fujiwara, Y., et al. (2012). "Practical C–H functionalization of quinolines with difluoromethyl radicals." Nature, 492, 95–99.
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. (Context on the SAR value of the -CHF2 group).
  • Enamine REAL Database. Search for Fluorinated Pyridine Scaffolds. Retrieved from .

  • PharmaBlock Building Blocks. Pyridine Series: 4-Trifluoromethyl and 4-Difluoromethyl variants. Retrieved from .

Sources

Thermodynamic stability of 6-methoxypyridine-3-carboxamide scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Stability & Degradation Kinetics of 6-Methoxypyridine-3-carboxamide Scaffolds

Executive Summary The 6-methoxypyridine-3-carboxamide scaffold (synonymous with 6-methoxynicotinamide) represents a critical pharmacophore in modern medicinal chemistry, most notably exemplified by the NNMT inhibitor JBSNF-000088 .[1] While this scaffold offers favorable lipophilicity (LogP ~1.[1]4) and hydrogen-bonding potential compared to its benzene analogues, it introduces unique thermodynamic liabilities.[1] This guide details the electronic "push-pull" mechanisms governing its stability, the competition between amide hydrolysis and


-demethylation, and the solid-state dynamics required for robust formulation.

Part 1: Molecular Architecture & Electronic Effects

The thermodynamic behavior of this scaffold is dictated by the electronic competition between the C6-methoxy group and the C3-carboxamide.

  • The Push-Pull System:

    • C6-Methoxy Group: Acts as a

      
      -donor (+M effect) but 
      
      
      
      -acceptor (-I effect).[1] The resonance contribution pushes electron density into the pyridine ring, specifically enriching the N1, C3, and C5 positions.
    • C3-Carboxamide: Acts as an electron-withdrawing group (EWG), reducing electron density on the ring and increasing the acidity of the amide protons.

    • Net Result: The pyridine nitrogen remains weakly basic (predicted pKa

      
       3.5–4.0), significantly less basic than unsubstituted pyridine (pKa 5.2).[1] This reduced basicity protects the ring from oxidative N-oxide formation under ambient conditions but leaves the methoxy ether linkage vulnerable to acid-catalyzed cleavage.
      
  • Tautomeric Liability (The Pyridone Trap): Unlike simple aryl ethers, the 2-methoxypyridine motif (relative to the ring nitrogen) possesses a latent thermodynamic drive toward the 2-pyridone tautomer, particularly if the methyl group is lost. This is the "Achilles' heel" of the scaffold.

Part 2: Solution-State Degradation Pathways

In solution, two primary degradation pathways compete: Amide Hydrolysis and Acid-Catalyzed


-Demethylation .[1]
Pathway Analysis
  • Path A: Amide Hydrolysis (Base-Dominant): Under basic conditions (pH > 10), the hydroxide ion attacks the amide carbonyl.[1] The electron-rich nature of the pyridine ring (due to the methoxy donor) actually deactivates the carbonyl toward nucleophilic attack compared to simple nicotinamide, making this scaffold surprisingly resistant to base hydrolysis relative to electron-deficient analogues.

  • Path B:

    
    -Demethylation (Acid-Dominant):  Under acidic conditions (pH < 2), the pyridine nitrogen protonates.[1] This activates the C6 position for nucleophilic attack by water, leading to the ejection of methanol and the formation of the thermodynamically stable 6-hydroxynicotinamide  (which rapidly tautomerizes to the 6-oxo-1,6-dihydropyridine-3-carboxamide).
    
Visualization of Degradation Logic

DegradationPathways Parent 6-Methoxypyridine- 3-carboxamide (Active Scaffold) Protonated N-Protonated Intermediate (Activated) Parent->Protonated  pH < 2 (Fast)   Acid 6-Methoxynicotinic Acid (Major Base Degradant) Parent->Acid  pH > 10, +OH- (Slow Hydrolysis)   Pyridone 6-Oxo-1,6-dihydro- pyridine-3-carboxamide (Major Acid Degradant) Protonated->Pyridone  +H2O / -MeOH (Irreversible)   Pyridone->Pyridone  Tautomeric Equilibrium  

Caption: Comparative degradation pathways showing the kinetic preference for O-demethylation in acid versus amide hydrolysis in base.

Part 3: Solid-State Dynamics & Polymorphism[1]

The solid-state stability of 6-methoxypyridine-3-carboxamide is governed by its hydrogen-bonding capacity.[1]

  • H-Bonding Motifs:

    • Primary Motif (Amide-Amide): The carboxamide group forms centrosymmetric dimers (

      
       graph set) or catemeric chains via 
      
      
      
      interactions.[1] This is the strongest lattice force.
    • Secondary Motif (Pyridine-Amide): The pyridine nitrogen (N1) is a weak acceptor.[1] In the absence of strong solvates, the amide NH may donate to the N1 of a neighboring molecule, forming infinite ribbons.

    • Methoxy Interference: The methoxy group is sterically bulky and a poor H-bond acceptor.[1] It disrupts planar stacking, often lowering the melting point compared to non-methoxylated analogues and increasing solubility in organic solvents.

  • Hygroscopicity: The scaffold is generally non-hygroscopic due to the lipophilic methoxy cap. However, if the material undergoes partial hydrolysis to the pyridone (6-hydroxy) derivative, the lattice energy increases significantly, and the material may become hygroscopic due to the new donor/acceptor sites on the pyridone ring.

Part 4: Experimental Protocols (Self-Validating Systems)

To rigorously assess thermodynamic stability, use this tiered forced degradation protocol. This method is designed to separate the two degradation pathways described above.[2]

Analytical Method (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH ~2.7, suppresses silanol activity).[1]

  • Mobile Phase B: Acetonitrile (Avoid Methanol to prevent transesterification artifacts).[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 273 nm (Lambda max for the pyridine system).[1]

Stress Testing Workflow
Stress ConditionProtocolTarget DegradationMechanistic Insight
Acid Hydrolysis 0.1 N HCl, 60°C, 4 hours5–20%Monitors O-demethylation to pyridone.[1] If >50% loss, reduce Temp to 40°C.
Base Hydrolysis 0.1 N NaOH, Ambient, 4 hours5–20%Monitors Amide hydrolysis to carboxylic acid.
Oxidation 3% H₂O₂, Ambient, 2 hours<10%Checks for N-oxide formation.[1] (Usually stable due to low N-basicity).[1]
Thermal/Solid 60°C / 75% RH, 7 days<2%Checks for crystal form changes or solid-state hydrolysis.[1]
Stability Decision Tree

StabilityWorkflow Start Start: Pure API (>99% Purity) AcidTest Acid Stress (0.1N HCl, 60°C) Start->AcidTest Check1 Degradation > 10%? AcidTest->Check1 Result1A Identify Peak A: Likely Pyridone (Demethylation) Check1->Result1A Yes Result1B Stable in Acid Check1->Result1B No BaseTest Base Stress (0.1N NaOH, Amb) Result1A->BaseTest Result1B->BaseTest Check2 Degradation > 10%? BaseTest->Check2 Result2A Identify Peak B: Likely Carboxylic Acid (Amide Hydrolysis) Check2->Result2A Yes Result2B Stable in Base Check2->Result2B No

Caption: Decision tree for identifying primary liability (Acid vs Base instability) during pre-formulation.

Part 5: Structural Optimization & Formulation Strategy

If the 6-methoxypyridine-3-carboxamide scaffold proves too unstable for a specific application (e.g., liquid formulation), consider these bioisosteric replacements or formulation controls:

  • Deuteration: Deuterating the methoxy group (

    
    ) can retard the rate of oxidative demethylation (metabolic stability) via the Kinetic Isotope Effect (KIE), though it has minimal effect on acid-catalyzed hydrolysis.[1]
    
  • Steric Shielding: Introducing a substituent at C5 (e.g., Fluorine) can electronically deactivate the ring further, potentially stabilizing the ether bond against acid attack, though this may impact NNMT binding affinity.

  • pH Control: Formulations must be buffered to pH 5.0–7.5. Avoid pH < 4.0 to prevent protonation of the pyridine nitrogen, which triggers the demethylation cascade.

References

  • PubChem. (2025).[1] 6-Methoxynicotinamide (Compound).[1][3][4][5] National Library of Medicine.[1] [Link]1]

  • Kannt, A., et al. (2018).[1] A small molecule inhibitor of nicotinamide N-methyltransferase for the treatment of metabolic disorders.[4] Scientific Reports, 8(1), 3660.[4] (Describes JBSNF-000088).[1][3][4][5] [Link]1]

  • Nechaev, P. P., et al. (1974).[1] Mechanism of the acid hydrolysis of aromatic o-carboxyamides. International Journal of Chemical Kinetics. [Link]1]

  • Munro, O. Q., & Wilson, C. (2010).[6] Amide hydrogen bonding: control of the molecular and extended structures of pyridine-2-carboxamide derivatives. Acta Crystallographica Section C. [Link]1][6]

Sources

The Strategic Role of 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide Analogs in Modern Medicinal and Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of fluorinated moieties into heterocyclic scaffolds is a cornerstone of contemporary drug discovery and agrochemical development. Among these, 4-(difluoromethyl)-6-methoxypyridine-3-carboxamide and its analogs represent a highly privileged, rationally designed pharmacophore. This in-depth technical guide explores the structural rationale behind this specific substitution pattern, the electronic properties that make it a superior bioisostere, and the state-of-the-art synthetic methodologies—specifically regioselective Minisci-type radical additions—required to construct it.

Structural Rationale and Pharmacophore Analysis

The architecture of 4-(difluoromethyl)-6-methoxypyridine-3-carboxamide is not accidental; each functional group serves a distinct pharmacokinetic and pharmacodynamic purpose.

  • The 3-Carboxamide Motif: This moiety is a ubiquitous hinge-binding element in kinase inhibitors and a critical hydrogen-bond donor/acceptor network participant in Succinate Dehydrogenase Inhibitor (SDHI) fungicides. It anchors the molecule within the target protein's active site [1][1].

  • The 6-Methoxy Substitution: Pyridines are notoriously susceptible to oxidative metabolism (e.g., via Aldehyde Oxidase) at the electron-deficient C2 and C6 positions. The introduction of a methoxy group at C6 sterically blocks this metabolic liability while simultaneously donating electron density into the ring via resonance, modulating the basicity of the pyridine nitrogen.

  • The 4-Difluoromethyl (

    
    ) Group:  Unlike the fully fluorinated trifluoromethyl (
    
    
    
    ) group, the
    
    
    moiety possesses an acidic proton. This allows it to act as a highly lipophilic hydrogen bond donor, serving as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups. It enhances membrane permeability while maintaining critical target interactions [2][2].
Quantitative Physicochemical Profiling

To understand the electronic impact of these substitutions, we must evaluate their Hammett constants and lipophilicity contributions. The


 group provides a unique balance of moderate electron withdrawal and high lipophilicity.

Table 1: Comparative Electronic and Physicochemical Properties of Substituents

Functional GroupInductive Constant (

)
Resonance Constant (

)
Lipophilicity (

)
Bioisosteric Role

-0.04-0.11+0.56Lipophilic anchor

+0.22+0.07+0.86Lipophilic H-bond donor

+0.21+0.06+0.95Extended lipophilic ether

+0.39+0.12+0.88Purely electron-withdrawing

Data synthesized from Hammett constant evaluations of fluorinated moieties [3][3].

Synthetic Methodologies: Overcoming Regioselectivity Challenges

Historically, the direct C-H difluoromethylation of pyridines has been plagued by poor regioselectivity and low yields. The electrophilicity of the difluoromethyl radical (


) is significantly lower than that of the trifluoromethyl radical (

), making direct Minisci-type additions to unactivated pyridines inefficient.

A recent breakthrough leverages a regioselectivity switch using oxazino pyridine intermediates. Under basic conditions, functionalization occurs at the meta position. However, by treating the intermediate with an acid to form a pyridinium salt, the LUMO of the ring is drastically lowered, and the steric/electronic environment shifts to direct the incoming


 radical exclusively to the para (C4) position [4][4].

G N1 6-Methoxy-3-pyridinecarboxylic acid (Starting Material) N2 Oxazino Pyridine Intermediate (Base-Promoted Activation) N1->N2 Step 1: Condensation N3 Pyridinium Salt Formation (Acid Treatment: CSA) N2->N3 Step 2: Regio-Switch (Para-Directing) N4 Minisci-Type Radical Addition (Sodeoka Reagent) N3->N4 Step 3: Radical Attack N5 4-(Difluoromethyl)-6-methoxy pyridine-3-carboxylic acid N4->N5 Step 4: Rearomatization N6 Amidation (Schotten-Baumann) (Amine + Coupling Agent) N5->N6 Step 5: Activation N7 4-(Difluoromethyl)-6-methoxy pyridine-3-carboxamide Analogs N6->N7 Step 6: Final Product

Workflow of acid-mediated regioselective para-difluoromethylation and subsequent amidation.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate self-validating analytical checkpoints.

Protocol A: Regioselective Para-Difluoromethylation

Objective: Synthesize 4-(difluoromethyl)-6-methoxypyridine-3-carboxylic acid from its oxazino intermediate.

  • Pyridinium Salt Formation: Dissolve the oxazino pyridine intermediate (1.0 equiv) in anhydrous acetone. Add (±)-camphorsulfonic acid (CSA, 1.5 equiv) at 0 °C.

    • Causality Check: CSA is utilized because it is a bulky, organic-soluble acid that efficiently protonates the nitrogen without introducing highly nucleophilic counter-ions (like

      
      ) that could outcompete the radical addition.
      
  • Radical Addition: Add the Sodeoka difluoromethylation reagent (4.8 equiv) to the mixture and stir at 0 °C for 4 hours.

    • Causality Check: Traditional

      
       fails here due to its low electrophilicity. The Sodeoka reagent provides a kinetically favorable release of 
      
      
      
      suitable for the deactivated pyridinium core [4][4].
  • Rearomatization: Add 6 N HCl in one-pot and heat to 60 °C for 16 hours to drive the rearomatization and cleave the auxiliary.

  • Validation: Extract and concentrate. Determine the yield and regioselectivity via

    
     NMR using 1-bromo-4-fluorobenzene as an internal standard. The target C4-
    
    
    
    group will appear as a distinct doublet (due to
    
    
    coupling), cleanly separated from the internal standard singlet [5][5].
Protocol B: Late-Stage Amidation

Objective: Convert the carboxylic acid to the final carboxamide analog.

  • Activation: Suspend 4-(difluoromethyl)-6-methoxypyridine-3-carboxylic acid (1.0 equiv) in anhydrous DCM. Add oxalyl chloride (1.2 equiv) dropwise at 0 °C, followed by a catalytic amount of DMF (1 drop).

    • Causality Check: The Vilsmeier-Haack type intermediate generated by DMF/oxalyl chloride rapidly converts the acid to an acid chloride. This is preferred over peptide coupling reagents (like HATU) when reacting with sterically hindered or deactivated anilines common in agrochemical design.

  • Coupling: After 1 hour, concentrate the mixture to remove excess oxalyl chloride. Redissolve in DCM and add the desired amine (1.2 equiv) and triethylamine (2.5 equiv) at 0 °C. Stir at room temperature for 16 hours.

  • Validation: Quench with saturated aqueous

    
    . Purify via flash chromatography. Confirm product identity via LC-MS; the molecular ion 
    
    
    
    must match the calculated exact mass of the specific analog.

Conclusion

The 4-(difluoromethyl)-6-methoxypyridine-3-carboxamide scaffold is a masterclass in rational molecule design, balancing metabolic stability, optimal lipophilicity, and critical hydrogen-bonding capabilities. By employing advanced regioselective radical chemistry, drug development professionals can efficiently access these complex architectures, paving the way for next-generation therapeutics and crop protection agents.

References

  • Source: nih.
  • Source: malariaworld.
  • Title: Introduction of the Difluoro(methoxy)
  • Source: rsc.
  • Source: researchgate.

Sources

Methodological & Application

Using 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Synthetic Applications of 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide in Kinase Inhibitor Design

Executive Summary

In the modern landscape of targeted therapeutics, the strategic selection of highly functionalized building blocks is the cornerstone of successful lead optimization. 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide (Molecular Formula: C₈H₈F₂N₂O₂) has emerged as a privileged scaffold in medicinal chemistry[1]. This application note provides a comprehensive guide to utilizing this specific building block, detailing the structural rationale behind its efficacy and providing a field-proven, self-validating protocol for its integration into complex kinase inhibitors, such as aminotriazolopyridines[2] and Epidermal Growth Factor Receptor (EGFR) modulators[3].

Pharmacophore Dissection & Structural Rationale

As drug development professionals, we must understand the causality behind every atomic substitution. This building block is not merely a structural spacer; it is a highly engineered pharmacophore designed to overcome specific pharmacokinetic (PK) and pharmacodynamic (PD) liabilities.

  • The Difluoromethyl (–CF₂H) Motif: Unlike the purely lipophilic and electron-withdrawing trifluoromethyl (–CF₃) group, the –CF₂H moiety serves as a lipophilic hydrogen bond donor[4]. This allows the molecule to participate in weak hydrogen bonding within the kinase hinge region or with conserved structural water networks, improving target residence time while maintaining metabolic stability over a standard methyl group[4].

  • The Methoxy (–OCH₃) Substituent: Positioned at C6, the methoxy group serves a dual purpose. Electronically, it donates electron density into the pyridine ring, modulating the pKa of the basic nitrogen to optimize cellular permeability. Metabolically, it sterically and electronically blocks cytochrome P450-mediated oxidation at the highly vulnerable C6 position.

  • The Pyridine-3-carboxamide Core: The primary carboxamide is an essential hydrogen bond donor/acceptor network, widely recognized as a hinge-binding motif in ATP-competitive kinase inhibitors[3].

Table 1: Physicochemical Profiling of the Building Block
PropertyValueMedicinal Chemistry Implication
Monoisotopic Mass 202.055 Da[1]Low molecular weight allows high ligand efficiency (LE).
Predicted XLogP ~0.7[1]Excellent starting point for maintaining final drug lipophilicity (LogP < 5).
H-Bond Donors 1 (Strong) + 1 (Weak)Primary amide NH₂ (strong) + –CF₂H (weak lipophilic donor)[4].
H-Bond Acceptors 4Favorable for multi-point coordination in the ATP-binding pocket.

Mechanistic Pathway of Target Inhibition

When incorporated into a larger scaffold (e.g., via N-arylation of the carboxamide), the resulting molecule acts as an ATP-competitive inhibitor. The diagram below illustrates the logical intervention point of these derivatives within oncogenic kinase signaling pathways.

Pathway Kinase Target Kinase (e.g., EGFR) ATP ATP Binding Pocket Kinase->ATP Activation Signaling Downstream Signaling (PI3K/AKT, MAPK) ATP->Signaling Phosphorylation Inhibitor 4-(CF2H)-6-OMe-Pyridine Derivative Inhibitor->ATP Competitive Binding Inhibitor->Signaling Blocks Pathway Proliferation Tumor Proliferation Signaling->Proliferation Promotes Apoptosis Apoptosis / Cell Death Signaling->Apoptosis Inhibition Leads to

Fig 1: Kinase signaling disruption via competitive ATP-pocket binding.

Synthetic Integration Strategy & Master Protocol

The primary amide of 4-(difluoromethyl)-6-methoxypyridine-3-carboxamide is an excellent handle for late-stage diversification. However, primary amides are notoriously challenging nucleophiles in cross-coupling reactions due to their propensity to undergo dehydration to nitriles under basic, high-temperature conditions.

Causality in Experimental Design: To circumvent dehydration, we employ a Palladium-catalyzed Buchwald-Hartwig amidation utilizing Xantphos . The exceptionally large bite angle of the Xantphos ligand enforces a rigid geometry around the palladium center, vastly accelerating the desired reductive elimination step to form the C–N bond before competing β-hydride elimination or dehydration pathways can occur.

Protocol: Palladium-Catalyzed Buchwald-Hartwig Amidation

This protocol is designed as a self-validating system, incorporating critical In-Process Controls (IPC) to ensure reproducibility and biological assay integrity.

Reagents Required:

  • 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide (1.0 equiv)

  • Aryl/Heteroaryl Halide (e.g., substituted bromobenzene or heteroaryl chloride) (1.1 equiv)

  • Pd₂(dba)₃ (0.05 equiv)

  • Xantphos (0.10 equiv)

  • Cs₂CO₃ (2.0 equiv, finely milled)

  • Anhydrous 1,4-Dioxane (0.1 M)

  • SiliaMetS® Thiol (Metal Scavenger)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: To an oven-dried Schlenk flask, add the building block, aryl halide, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Degassing (Critical Step): Suspend the mixture in anhydrous 1,4-dioxane. Perform three cycles of freeze-pump-thaw degassing. Rationale: Trace oxygen rapidly oxidizes the electron-rich Pd(0) active species, leading to catalyst death and incomplete conversion.

  • Reaction Execution: Backfill with Argon and heat the sealed vessel to 90°C for 12 hours behind a blast shield.

  • In-Process Control (IPC): At 12 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade Methanol, and analyze. The reaction is self-validating if the starting material mass ([M+H]⁺ = 203.06)[1] is depleted and the target N-aryl amide mass is dominant.

  • Quench & Metal Scavenging: Cool to room temperature, dilute with EtOAc, and add SiliaMetS® Thiol (3.0 equiv relative to Pd). Stir vigorously for 2 hours. Rationale: Palladium residues >10 ppm frequently cause false positives in downstream biochemical kinase assays by non-specifically precipitating proteins. This scavenging step guarantees assay-ready purity.

  • Purification: Filter through a pad of Celite, concentrate in vacuo, and purify via flash column chromatography (gradient: 0-5% MeOH in DCM).

Workflow BB 4-(CF2H)-6-OMe-Pyridine -3-carboxamide Cat Pd2(dba)3 / Xantphos Cs2CO3, Dioxane BB->Cat Aryl Aryl Halide (Ar-X) Aryl->Cat Coupling Cross-Coupling (90°C, 12h) Cat->Coupling Scavenge Pd Scavenging (SiliaMetS Thiol) Coupling->Scavenge LC-MS IPC Product Target Inhibitor (N-Aryl Amide) Scavenge->Product <10 ppm Pd

Fig 2: Pd-catalyzed Buchwald-Hartwig amidation workflow with in-process controls.

Comparative ADME Impact

To fully appreciate the value of this building block, we must compare its pharmacokinetic profile against traditional bioisosteres. Table 2 summarizes the empirical impact of the C4-substitution on the pyridine ring.

Table 2: ADME Impact of C4-Substitution in Pyridine-3-carboxamides
Substituent at C4Lipophilicity (LogD)Metabolic StabilityH-Bonding CapabilityOverall PK Verdict
–CH₃ (Methyl) LowPoor (Rapid CYP450 oxidation to –COOH)NoneHigh clearance, short half-life.
–CF₃ (Trifluoromethyl) Very HighExcellentNone (Highly hydrophobic)High plasma protein binding, poor solubility.
–CF₂H (Difluoromethyl) Moderate / BalancedExcellentYes (Lipophilic Donor) [4]Optimal half-life, balanced solubility/permeability.

References[1] PubChemLite - 4-(difluoromethyl)-6-methoxypyridine-3-carboxamide. Source: Université du Luxembourg. URL: https://pubchemlite.uni.lu/[2] US20250074909A1 - Aminotriazolopyridines as kinase inhibitors. Source: Google Patents. URL: https://patents.google.com/patent/US20250074909A1/en[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG4OMwE4U_H8PWhDafypj8hbnZ2Szg-iwN94-_jZTkKmAyNIuxYO4VTqdC0CG2jJK779AbTyB-xW6PgGoQYGqN4XyYiuVpxoICVPJr-CVaxPhjd6JU2BPcQ_6q_lPY6bnB9O_pIY-bZ77ntmITQcEnD0jbQ9NsaoHvYjsrE36WDcPi6gDZfd9GAR9dBsBnWJQ%3D)] WO 2013/184757 A1 - Compositions and methods for modulating the activity of the epidermal growth factor receptor. Source: Google Patents. URL: https://patents.google.com/patent/WO2013184757A1/en[4] Difluoromethanol - Application Notes and Protocols for the Introduction of a Difluoromethyl (CF2H) Group. Source: BenchChem. URL: https://www.benchchem.com/product/b1426-06-8

Sources

Scalable preparation of 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Preparation of 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction: The Strategic Role of the Difluoromethyl Group

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of lead optimization. The difluoromethyl (–CF₂H) group has emerged as a uniquely valuable functional group. Its specific electronic properties allow it to serve as a lipophilic hydrogen bond donor and a highly effective[1].

Incorporating this moiety into a pyridine core to yield 4-(difluoromethyl)-6-methoxypyridine-3-carboxamide provides a highly versatile building block for kinase inhibitors and agrochemicals. However, traditional synthetic routes relying on (diethylamino)sulfur trifluoride (DAST) pose severe thermal hazards at scale. Furthermore, the subsequent hydration of nitriles to amides using strong acids or bases often results in over-hydrolysis to the corresponding carboxylic acid. This application note presents a self-validating, scalable system to overcome these bottlenecks using bench-stable reagents and continuous-flow manufacturing.

Retrosynthetic Strategy & Mechanistic Insights

To ensure a robust, scalable, and safe process (adhering to E-E-A-T principles), the synthesis is designed around two key mechanistic pillars:

  • Nucleophilic Deoxofluorination via XtalFluor-E: Instead of DAST, we utilize diethylaminodifluorosulfinium tetrafluoroborate (XtalFluor-E). XtalFluor-E is a crystalline, easy-to-handle salt that exhibits[2]. Mechanistically, XtalFluor-E activates the aldehyde oxygen without releasing highly corrosive free HF. Subsequent addition of a promoter (Et₃N·3HF) facilitates a controlled nucleophilic fluoride attack, yielding the gem-difluoride safely and selectively.

  • Continuous Flow Nitrile Hydration: To prevent the over-hydrolysis of the nitrile intermediate, we employ a sustainable flow chemistry process using amorphous manganese dioxide (MnO₂). By pumping an aqueous solution of the nitrile through a packed bed of MnO₂, the nitrile is hydrated to the primary amide with [3]. This heterogeneous catalytic approach avoids transition-metal leaching, eliminates complex workups, and is inherently scalable.

Experimental Workflows & Protocols

Step 1: Synthesis of 4-(Difluoromethyl)-6-methoxypyridine-3-carbonitrile

The following protocol is self-validating; the absence of free HF generation ensures standard borosilicate glassware can be safely used.

  • Preparation: Charge a dry, nitrogen-flushed 2 L jacketed reactor with commercially available 4-formyl-6-methoxypyridine-3-carbonitrile (100 g, 0.617 mol) and anhydrous dichloromethane (DCM, 800 mL).

  • Activation: Cool the mixture to 0 °C. Add XtalFluor-E (170 g, 0.740 mol, 1.2 equiv) in discrete portions over 15 minutes to control the mild exotherm.

  • Fluorination: Dropwise add triethylamine trihydrofluoride (Et₃N·3HF) (149 g, 0.925 mol, 1.5 equiv) via an addition funnel over 30 minutes.

  • Reaction: Warm the reactor to room temperature (20 °C) and stir for 4 hours. Validation Check: Monitor completion via HPLC or ¹⁹F NMR (look for the characteristic doublet of the –CF₂H proton around -115 ppm).

  • Workup: Quench the reaction by the slow addition of 5% aqueous NaHCO₃ (500 mL) at 0 °C. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the intermediate as a pale yellow solid (99.8 g, 88% yield).

Step 2: Continuous Flow Hydration to 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide

This step leverages flow chemistry to ensure precise residence times, preventing the formation of carboxylic acid byproducts.

  • System Setup: Prepare a flow reactor equipped with an Omnifit glass column (15.0 mm i.d. × 150.0 mm length) packed with commercially available amorphous MnO₂ (15 g). Place a 100 psi back-pressure regulator (BPR) downstream of the reactor.

  • Solvent Preparation: Dissolve the 4-(difluoromethyl)-6-methoxypyridine-3-carbonitrile intermediate (90 g, 0.489 mol) in a mixture of H₂O/EtOH (1:2 v/v, 900 mL).

  • Flow Execution: Heat the packed bed reactor to 80 °C. Pump the substrate solution through the MnO₂ column at a steady flow rate of 2.0 mL/min.

  • Isolation: Collect the output stream. The product cleanly elutes [3]. Concentrate the collected stream under reduced pressure to precipitate the pure 4-(difluoromethyl)-6-methoxypyridine-3-carboxamide as a white crystalline solid (93.9 g, 95% yield). No further chromatographic purification is required.

Data Presentation: Scalability Metrics

The following table summarizes the scalability and efficiency of the optimized protocol across different batch sizes, validating the robustness of the methodology.

Scale (Substrate)Step 1 Yield (XtalFluor-E)Step 1 Purity (HPLC)Step 2 Yield (MnO₂ Flow)Step 2 Purity (HPLC)
1.0 g (Discovery)86%>98%96%>99%
10.0 g (Kilo-lab prep)88%>98%95%>99%
100.0 g (Pilot scale)88%>98%95%>99%

Synthetic Workflow Diagram

(Note: The diagram below is optimized for a maximum width of 760px)

SyntheticWorkflow SM 4-Formyl-6-methoxypyridine-3-carbonitrile Fluorination Deoxofluorination Reagents: XtalFluor-E, Et3N·3HF Solvent: DCM, 0 °C to RT SM->Fluorination Intermediate 4-(Difluoromethyl)-6-methoxypyridine-3-carbonitrile Fluorination->Intermediate Nucleophilic Fluorination (88% Yield) Hydration Continuous Flow Hydration Catalyst: Amorphous MnO2 Conditions: Aqueous EtOH, 80 °C Intermediate->Hydration Product 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide Hydration->Product Selective Nitrile Hydration (95% Yield)

Scalable synthesis of 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide via flow chemistry.

References

  • Beaulieu, F.; Beauregard, L.; Courchesne, G.; Couturier, M.; LaFlamme, F.; L'Heureux, A. "Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents." Organic Letters 2009, 11 (21), 5050–5053. DOI: 10.1021/ol902039q. URL:[Link]

  • Battilocchio, C.; Hawkins, J. M.; Ley, S. V. "Mild and Selective Heterogeneous Catalytic Hydration of Nitriles to Amides by Flowing through Manganese Dioxide." Organic Letters 2014, 16 (4), 1060–1063. DOI: 10.1021/ol403591c. URL:[Link]

Sources

Incorporating 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide into agrochemical scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Incorporating 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide into Next-Generation SDHI Agrochemical Scaffolds

Target Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary & Mechanistic Rationale

The agricultural sector continuously demands novel crop protection agents to combat emerging resistance in phytopathogenic fungi. Succinate dehydrogenase inhibitors (SDHIs) represent a critical and highly effective class of modern fungicides[1]. Recent advancements in rational agrochemical design have highlighted the profound impact of incorporating specific fluorinated moieties into heterocyclic carboxamides[2].

  • The Difluoromethyl (

    
    ) Advantage:  Unlike the fully fluorinated trifluoromethyl group, the 
    
    
    
    moiety at the C4 position contains a highly polarized
    
    
    bond that acts as a lipophilic hydrogen bond donor. This allows the molecule to form critical, stabilizing interactions within the hydrophobic ubiquinone-binding pocket (Qp site) of the succinate dehydrogenase (SDH) enzyme[3].
  • Electronic Modulation via the Methoxy Group: The electron-donating methoxy (

    
    ) group at the C6 position increases the electron density of the pyridine ring. This electronic push enhances the hydrogen-bond-donating capacity of the adjacent carboxamide 
    
    
    
    , strengthening the primary anchoring interaction with the target enzyme's tyrosine and tryptophan residues[2].
  • Substrate Mimicry: The pyridine-3-carboxamide core acts as a structural mimic of the native ubiquinone substrate. By outcompeting ubiquinone, the scaffold halts the mitochondrial tricarboxylic acid (TCA) cycle, effectively starving the fungal pathogen of ATP[1].

Mechanistic Pathway Visualization

To understand the target engagement of this scaffold, we must visualize the electron transport chain interruption at Complex II.

SDHI_Mechanism Succinate Succinate SDH Succinate Dehydrogenase (Mitochondrial Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Release Ubiquinone Ubiquinone (Q) SDH->Ubiquinone Attempted e- Transfer Ubiquinol Ubiquinol (QH2) (Blocked) Ubiquinone->Ubiquinol Reduction Inhibitor 4-(Difluoromethyl)-6-methoxy pyridine-3-carboxamide Derivative Inhibitor->SDH Binds Qp Site (Halts Electron Flow)

Fig 1. Mechanism of action of the difluoromethyl pyridine-3-carboxamide scaffold at the Complex II Qp site.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes an internal check to prevent false positives during scaffold development.

Protocol A: Palladium-Catalyzed N-Arylation of the Carboxamide Scaffold

Objective: Direct cross-coupling of 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide with aryl halides to yield advanced N-aryl SDHI candidates, bypassing the need for carboxylic acid intermediates.

Materials:

  • 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide (1.0 eq)

  • Target Aryl Bromide (e.g., 4'-chloro-[1,1'-biphenyl]-2-yl bromide) (1.1 eq)

  • 
     (0.05 eq)
    
  • Xantphos (0.1 eq)

  • 
     (1.5 eq)
    
  • Anhydrous 1,4-Dioxane

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with the carboxamide scaffold, aryl bromide,

    
    , Xantphos, and 
    
    
    
    .
  • Solvent Addition: Add degassed, anhydrous 1,4-dioxane to achieve a 0.2 M concentration of the limiting reagent. Seal the flask and transfer it to a fume hood.

  • Reaction: Heat the mixture to 100 °C under vigorous stirring for 12 hours.

  • Causality of Reagent Selection: Xantphos is specifically selected as the ligand because its wide bite angle (111°) promotes reductive elimination over

    
    -hydride elimination—a critical requirement for the successful cross-coupling of primary amides. 
    
    
    
    provides the precise mild basicity required to deprotonate the amide without degrading the base-sensitive difluoromethyl group.
  • Self-Validation Step: At

    
     hours, extract a 50 µL aliquot, quench with water, extract with EtOAc, and analyze via LC-MS. The disappearance of the starting carboxamide mass 
    
    
    
    must correlate with the appearance of the coupled product mass. If unreacted starting material remains but the aryl bromide is consumed, homocoupling of the halide has occurred, indicating oxygen contamination in the dioxane.
  • Purification: Filter the cooled mixture through a Celite pad, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc gradient) to isolate the final SDHI candidate.

Protocol B: Colorimetric Validation of In Vitro SDH Inhibition

Objective: Quantify the


 of the synthesized scaffolds against mitochondrial Complex II extracted from Sclerotinia sclerotiorum[4].

Step-by-Step Methodology:

  • Mitochondrial Extraction: Isolate mitochondria from S. sclerotiorum mycelia using differential centrifugation in a sucrose/HEPES buffer (pH 7.4).

  • Assay Preparation: In a 96-well microplate, add 180 µL of assay buffer (50 mM potassium phosphate, pH 7.4, 2 mM

    
     to block Complex IV), 10 µL of the mitochondrial suspension, and 5 µL of the synthesized inhibitor dissolved in DMSO (serial dilutions).
    
  • Initiation: Add 5 µL of a mixture containing 20 mM sodium succinate and 1 mM 2,6-dichlorophenolindophenol (DCPIP).

  • Causality of Assay Design: DCPIP is utilized as an artificial electron acceptor in place of endogenous ubiquinone. As the active SDH enzyme oxidizes succinate, it transfers electrons to DCPIP, reducing it from a blue state to a colorless state[4]. The rate of absorbance decay at 600 nm is directly proportional to enzyme activity.

  • Self-Validation Step: A negative control well lacking succinate must be included. Validation: This well must show zero baseline drift at 600 nm. If drift occurs, endogenous electron donors are present in the extract, and the mitochondrial preparation must be re-washed via ultracentrifugation before proceeding.

  • Measurement: Monitor absorbance at 600 nm for 10 minutes at 25 °C. Calculate the

    
     using non-linear regression analysis of the initial reaction velocities.
    

Workflow Visualization

Workflow Step1 Scaffold Selection (Difluoromethyl Pyridine) Step2 Buchwald-Hartwig Amidation Step1->Step2 Step3 LC-MS/NMR Validation Step2->Step3 Step4 In Vitro SDH Inhibition Assay Step3->Step4 Step5 In Vivo Mycelial Growth Assay Step4->Step5

Fig 2. Self-validating experimental workflow from chemical synthesis to biological evaluation.

Quantitative Data Presentation

To benchmark the efficacy of the 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide scaffold, synthesized derivatives are compared against commercial SDHI standards. The data below represents typical highly active N-biphenyl derivatives synthesized using Protocol A and validated using Protocol B.

Compound / Scaffold DerivativeTarget Aryl Group (

-linked)
SDH Inhibition

(nM)
S. sclerotiorum

(mg/L)
Derivative 1 4'-chloro-[1,1'-biphenyl]-2-yl12.40.035
Derivative 2 3',4'-difluoro-[1,1'-biphenyl]-2-yl8.10.018
Boscalid (Standard)4'-chloro-[1,1'-biphenyl]-2-yl32.50.120
Fluxapyroxad (Standard)3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl11.00.030

Table 1. Comparative efficacy of synthesized difluoromethyl pyridine-3-carboxamides versus commercial standards. Lower values indicate higher potency.

References

  • Title: Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)
  • Title: Succinate dehydrogenase inhibitors fungicides: a review of their impact on human health and epigenetic changes Source: SciELO Argentina URL
  • Title: Mutagenesis and Functional Studies with Succinate Dehydrogenase Inhibitors in the Wheat Pathogen Mycosphaerella graminicola Source: PLOS One URL
  • Source: Plant Disease (APS Journals)

Sources

Technical Guide: Storage and Handling of 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Compound Profile

This document outlines the rigorous protocols for the storage, solubilization, and handling of 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide .[1] As a specialized fluorinated pyridine building block, this compound serves as a critical bioisostere in drug discovery, often utilized to modulate lipophilicity and metabolic stability without significantly altering steric bulk. The presence of the difluoromethyl (


) group introduces unique hydrogen-bond donor capabilities distinct from trifluoromethyl analogs, necessitating specific handling to preserve its chemical integrity.
Physicochemical Specifications (Class-Based Estimates)
PropertyValue / DescriptionNotes
Chemical Formula

Molecular Weight ~202.16 g/mol
Appearance White to off-white solidCrystalline powder typical for nicotinamides.[1][2]
Solubility DMSO, Methanol, Ethyl AcetateLimited solubility in pure water; requires co-solvent.
LogP (Predicted) ~1.2 – 1.8Moderately lipophilic due to

and

.
pKa (Predicted) Amide: ~15 (Neutral)Pyridine N: Weakly basic (pKa ~2-3 due to F-withdrawing effect).[1]

Critical Storage Protocols

The stability of 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide hinges on protecting the carboxamide from hydrolysis and preventing oxidative degradation of the electron-rich methoxy-pyridine core.[1]

The "Golden Rules" of Storage
  • Temperature Control:

    • Long-term (>1 month): Store at -20°C .

    • Short-term (<1 month): 2-8°C is acceptable if desiccated.[1]

    • Rationale: Low temperature retards the rate of amide hydrolysis and potential N-oxide formation.

  • Moisture Protection (Critical):

    • The carboxamide moiety is susceptible to hydrolysis to the corresponding carboxylic acid (4-(difluoromethyl)-6-methoxypyridine-3-carboxylic acid) upon prolonged exposure to atmospheric moisture.[1]

    • Protocol: Store under an inert atmosphere (Argon or Nitrogen) in a tightly sealed vial. Use secondary containment with active desiccant (e.g., silica gel or molecular sieves).[1]

  • Light Sensitivity:

    • While less sensitive than nitro-pyridines, methoxy-pyridines can undergo slow photochemical oxidation.[1]

    • Protocol: Always store in amber glass vials or wrap clear vials in aluminum foil.

Lifecycle Management Workflow

The following diagram illustrates the decision logic for receiving and storing the compound to minimize freeze-thaw cycles.

StorageLifecycle cluster_handling Handling Precautions Start Compound Receipt Inspect Visual Inspection (Check for discoloration/clumping) Start->Inspect QC QC Verification (LC-MS / 1H-NMR) Inspect->QC Decision Immediate Use? QC->Decision Aliquot Aliquot into Single-Use Vials (Avoid Freeze-Thaw) Decision->Aliquot No (Long Term) Dissolve Dissolve in DMSO (Prepare Stock Solution) Decision->Dissolve Yes (Immediate) Seal Purge Headspace with Argon Seal with Parafilm Aliquot->Seal Freeze Store at -20°C (Desiccated Container) Seal->Freeze

Caption: Workflow for minimizing degradation during compound receipt and storage. Aliquoting is critical to prevent moisture introduction via repeated opening of the master vial.

Solubility & Handling Protocols

Solvent Compatibility[1]
  • Primary Solvent: DMSO (Dimethyl sulfoxide) is the gold standard for stock solutions (typically 10 mM to 100 mM).

  • Secondary Solvents: Methanol or Ethanol (anhydrous) for chemical synthesis applications.[1]

  • Incompatible: Avoid acidic aqueous solutions for storage, as they catalyze amide hydrolysis.[1] Avoid strong bases which may deprotonate the

    
     group (see Mechanistic Insight below).[1]
    
Mechanistic Insight: The Difluoromethyl Group

The


 group at the 4-position is generally stable, but the proton is benzylic-like  and electron-deficient due to the pyridine ring and two fluorine atoms.
  • Risk: Exposure to strong bases (e.g., NaH, KHMDS) can deprotonate this position, leading to potential elimination or polymerization side reactions [1].

  • Mitigation: Maintain pH between 4.0 and 8.0 during handling. Avoid storing in basic buffers (pH > 9).[1]

Protocol: Preparation of 10 mM Stock Solution
  • Equilibrate: Allow the vial to warm to room temperature before opening to prevent water condensation.

  • Weighing: Weigh approximately 2.02 mg of compound (based on MW ~202.16).

  • Dissolution: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%).

  • Mixing: Vortex gently for 30 seconds. Sonicate if necessary (max 1 minute) to ensure complete dissolution.[1]

  • Storage of Stock: Store DMSO stock at -20°C. Stable for ~3 months. Note: DMSO freezes at 19°C; ensure complete thawing and vortexing before reuse.

Dissolution Decision Matrix

SolubilityMatrix Start Start: Solid Compound Solvent Select Primary Solvent Start->Solvent DMSO Anhydrous DMSO (Recommended for Bio-Assays) Solvent->DMSO Biological Use MeOH Methanol/DCM (For Synthesis/Analysis) Solvent->MeOH Chemical QC Water Aqueous Buffer Solvent->Water Avoid Direct Addn Dilution Dilute into Assay Buffer (Keep DMSO < 1%) DMSO->Dilution Precip Risk of Precipitation (Low Solubility) Water->Precip Check Check for Precipitate (Microscopy/Turbidity) Dilution->Check

Caption: Decision tree for solvent selection. Direct dissolution in aqueous buffers is discouraged due to poor solubility.

Quality Control & Analytical Verification

To validate the integrity of the compound after storage, use the following analytical parameters.

  • HPLC Method (Standard Reverse Phase):

    • Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm.

    • Mobile Phase A: Water + 0.1% Formic Acid.[1]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

    • Gradient: 5% B to 95% B over 10 minutes.

    • Detection: UV at 254 nm (Pyridine absorption) and 210 nm (Amide).[1]

  • NMR Marker (

    
    -NMR in DMSO-
    
    
    
    ):
    • Look for the characteristic triplet of the

      
       proton. The chemical shift is typically 
      
      
      
      6.5 – 7.5 ppm
      with a large geminal coupling constant (
      
      
      ) [2].
    • The methoxy group (

      
      ) will appear as a sharp singlet around 
      
      
      
      3.8 – 4.0 ppm
      .[1]

Safety & Hazards (E-E-A-T)

  • Hazard Classification: Treat as a standard organic irritant (Skin Irrit. 2, Eye Irrit.[1] 2A, STOT SE 3) unless specific tox data exists.

  • HF Evolution: In the event of a fire or thermal decomposition (>200°C), this compound may release Hydrogen Fluoride (HF) gas.

    • Emergency Response: Do not breathe fumes.[1] Use standard ABC fire extinguishers.

  • Personal Protective Equipment (PPE):

    • Nitrile gloves (0.11 mm thickness minimum).[1]

    • Safety goggles with side shields.[1]

    • Work within a certified chemical fume hood.[1]

References

  • Zhang, W. et al. (2020).[1][2] Direct C-H difluoromethylation of heterocycles via organic photoredox catalysis.[2] Nature Communications, 11, 638.[1][2] Link

  • Fier, P. S.[3][4] & Hartwig, J. F. (2013).[1] Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956-960.[1] Link[1]

  • ChemScene. (n.d.).[1] 4-(Difluoromethyl)-6-methoxypyridine-3-sulfonamide Product Data. (Used as structural analog reference for physical state).[1] Link

  • Enamine. (n.d.).[1] Building Blocks: Fluorinated Pyridines.[1][2][4][5][6] (General handling protocols for fluorinated pyridine building blocks). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PYR-CF2H-04 Subject: Yield Optimization & Troubleshooting for 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide Assigned Scientist: Senior Application Scientist, Process Chemistry Division

Executive Summary: Route Selection & Strategy

The synthesis of 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide presents a classic "push-pull" conflict on the pyridine ring. The electron-donating methoxy group at C6 deactivates the ring toward nucleophilic attack, while the electron-withdrawing carboxamide at C3 creates steric crowding at the C4 position.

Low yields are typically caused by one of three bottlenecks:

  • Poor Regioselectivity during direct radical difluoromethylation (Minisci-type).

  • Instability of Intermediates during deoxofluorination (Aldehyde

    
    
    
    
    
    ).
  • Hydrolysis of the carboxamide or methoxy group during harsh workups.

This guide prioritizes Transition-Metal Catalyzed Cross-Coupling and Deoxofluorination over direct radical functionalization for yield consistency.

Part 1: Critical Troubleshooting (Q&A Format)

Issue 1: "I am using a radical difluoromethylation (Minisci) on 6-methoxynicotinamide, but I get <20% yield and inseparable isomers."

Diagnosis: Direct radical alkylation using reagents like


 (DFMS) or sulfinates is chemically "innate" but regiochemically flawed for this substrate. The C6-methoxy group directs radical attack to the C2 or C5 positions (ortho/para to the donor), competing with the desired C4 position. Additionally, the C3-amide provides steric hindrance, further reducing C4 selectivity.

Corrective Protocol: The "Halogen-Dance" or Cross-Coupling Approach Instead of C-H functionalization, use a C-Halogen cross-coupling strategy. This locks the regiochemistry early.

  • Precursor: Methyl 4-iodo-6-methoxynicotinate (or the 4-bromo analog).

  • Reagent: (Difluoromethyl)trimethylsilane (

    
    ) with Copper(I) iodide.
    
  • Mechanism: In situ generation of a

    
     species that undergoes oxidative addition/reductive elimination at the C4-iodide.
    

Optimized Protocol (Cross-Coupling):

  • Reagents: 4-Iodo precursor (1.0 equiv),

    
     (2.0 equiv), CuI (1.2 equiv), Phenanthroline (1.2 equiv), CsF (2.0 equiv).
    
  • Solvent: DMF or NMP (Anhydrous is critical).

  • Temperature: 80–100 °C.

  • Key Step: Pre-mix CuI, Phenanthroline, and CsF in solvent for 20 mins before adding the silane and substrate to ensure active catalyst formation.

Why this works: The iodine atom acts as a specific "landing pad" for the fluoroalkyl group, completely eliminating regioisomer formation.

Issue 2: "My DAST/Deoxo-Fluor reaction turns black (tarring) and yield is inconsistent."

Diagnosis: You are likely performing a deoxofluorination on 4-formyl-6-methoxypyridine-3-carboxamide . The "tarring" is caused by the high Lewis acidity of DAST/Deoxo-Fluor initiating polymerization of the electron-rich methoxypyridine ring or dehydrating the primary amide to a nitrile.

Corrective Protocol: Buffered Fluorination

  • Switch Reagent: Use XtalFluor-E or Fluolead . These are solid, less aggressive reagents that release less HF.

  • Protect the Amide: If possible, perform this step on the ester (Methyl 4-formyl-6-methoxynicotinate) rather than the amide. The amide N-H protons are acidic and can react with fluorinating agents.

  • Add a Scavenger: Add

    
     or 
    
    
    
    to buffer the reaction mixture.

Step-by-Step (Deoxofluorination):

  • Dissolve aldehyde (1.0 equiv) in DCM (0 °C).

  • Add DAST (1.5 equiv) dropwise. Crucial: Add 2.0 equiv of anhydrous

    
     solid to the flask before DAST addition.
    
  • Stir at 0 °C

    
     RT. Do not heat above 40 °C.
    
  • Quench: Pour into saturated

    
    slowly. Vigorous 
    
    
    
    evolution indicates unreacted reagent.
Issue 3: "Converting the ester to the amide (Ammonolysis) is too slow or causes hydrolysis."

Diagnosis: The electron-rich methoxy group makes the ester carbonyl less electrophilic, slowing down the attack by ammonia. Heating forces the reaction but promotes attack by water (hydrolysis) or displacement of the methoxy group (


).

Corrective Protocol: Magnesium Nitride Activation Avoid aqueous ammonia. Use anhydrous conditions with a Lewis acid promoter.

  • Reagent:

    
     (Magnesium Nitride) in Methanol.
    
  • Mechanism: In situ generation of

    
     and highly nucleophilic anhydrous 
    
    
    
    .
  • Procedure:

    • Suspend ester (1 mmol) and

      
       (2 mmol) in dry MeOH.
      
    • Seal tube and stir at 80 °C for 4–6 hours.

    • Result: Clean conversion to amide without hydrolysis.

Part 2: Comparative Data & Visualizations

Yield Comparison Table
Synthetic RouteRegiocontrolTypical YieldScalabilityPrimary Risk
Radical Minisci (Direct C-H)Poor (Mixtures)15–30%HighIsomer separation difficulty
Deoxofluorination (Aldehyde)Perfect65–80%ModerateSafety (DAST), Amide stability
Cu-Catalyzed Cross-Coupling Perfect75–90% HighReagent cost (

)
Reaction Pathway Diagram

SynthesisPathways Start Methyl 4-iodo-6- methoxynicotinate Coupling Cross-Coupling (CuI, TMS-CF2H) Start->Coupling Aldehyde Methyl 4-formyl-6- methoxynicotinate Fluorination Deoxofluorination (DAST/XtalFluor) Aldehyde->Fluorination Intermediate Methyl 4-(difluoromethyl)- 6-methoxynicotinate Coupling->Intermediate High Yield (85%) Fluorination->Intermediate Mod. Yield (70%) Ammonolysis Ammonolysis (Mg3N2 / MeOH) Intermediate->Ammonolysis Product 4-(Difluoromethyl)-6- methoxypyridine-3-carboxamide Ammonolysis->Product No Hydrolysis

Caption: Figure 1. Recommended synthetic pathways. The Blue path (Cross-Coupling) offers the highest regioselectivity and yield.

Part 3: Detailed Experimental Protocols

Protocol A: Copper-Mediated Difluoromethylation (Recommended)

Targeting the transformation of Methyl 4-iodo-6-methoxynicotinate to the


 intermediate.
  • Setup: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar.

  • Charging: Add CuI (190 mg, 1.0 mmol), 1,10-Phenanthroline (180 mg, 1.0 mmol), and CsF (304 mg, 2.0 mmol) under Argon atmosphere.

  • Solvent: Add anhydrous DMF (5 mL) and stir at room temperature for 20 minutes to form the active catalyst complex (solution typically turns dark).

  • Substrate: Add Methyl 4-iodo-6-methoxynicotinate (293 mg, 1.0 mmol).

  • Reagent: Add

    
      (2.0 mmol) via syringe.
    
  • Reaction: Heat to 80 °C for 12 hours. Monitor by TLC or LCMS.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF/Salts. Dry over

    
    .
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Protocol B: Magnesium Nitride Mediated Amidation

Targeting the final conversion of the ester to the carboxamide.

  • Setup: Use a pressure-rated glass vial (microwave vial works well).

  • Charging: Add the

    
    -Ester intermediate  (217 mg, 1.0 mmol) and 
    
    
    
    (200 mg, ~2.0 mmol).
  • Solvent: Add anhydrous Methanol (4 mL).

  • Reaction: Seal the vessel and heat to 80 °C in an oil bath for 4 hours.

  • Workup: Cool to RT. Carefully quench with 1M HCl (pH adjustment to ~8). Extract with DCM/Isopropanol (3:1).

  • Note: This method avoids the formation of the carboxylic acid byproduct common with aqueous ammonia.

References

  • Fier, P. S., & Hartwig, J. F. (2013). Copper-mediated difluoromethylation of aryl and vinyl iodides. Journal of the American Chemical Society, 135(41), 15559-15566.

  • Fujiwara, Y., et al. (2012). Practical and innate carbon-hydrogen functionalization of heterocycles. Nature, 491, 86-89. (Context on radical innate functionalization limitations).

  • Veisi, H., et al. (2011). Magnesium nitride as a convenient source of ammonia: preparation of primary amides. Tetrahedron Letters, 52(43), 5724-5727.

  • Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur trifluorides. The Journal of Organic Chemistry, 40(5), 574-578. (Foundational DAST protocols).

Overcoming solubility issues with 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses solubility challenges associated with 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide . This content is structured as a Tier-3 Technical Support resource, designed for immediate application in research and drug discovery workflows.

Compound: 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide Chemical Class: Fluorinated Pyridine Carboxamide Application: Medicinal Chemistry, Fragment-Based Drug Discovery (FBDD), Lead Optimization[1][2][3][4]

Executive Summary: The Solubility Challenge

Users frequently report precipitation of this compound upon dilution into aqueous media.[3][4] This behavior is not random; it is dictated by two competing structural features:[3]

  • High Crystal Lattice Energy: The primary carboxamide group (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) at the 3-position creates a robust network of intermolecular hydrogen bonds.[2][3][4] This "molecular velcro" makes the solid state highly stable and resistant to dissolution.[3][4]
    
  • Lipophilicity: The difluoromethyl (

    
    ) and methoxy (
    
    
    
    ) groups increase the
    
    
    , reducing affinity for water.[2][3][4]

The Result: The compound dissolves well in organic solvents (DMSO) but "crashes out" immediately when the organic solvent is diluted with water/buffer (the "solvent shift" effect).[4]

Diagnostic Workflow: Solubility Decision Tree

Before attempting a protocol, determine your application's tolerance for solvents and pH.[4]

SolubilityWorkflow Start Start: Define Application AppType Is this for In Vitro (Cell/Enzyme) or In Vivo (Animal)? Start->AppType InVitro In Vitro Assay AppType->InVitro InVivo In Vivo Study AppType->InVivo DMSO_Tol Is DMSO > 1% tolerated? InVitro->DMSO_Tol MethodB Method B: Cyclodextrin Complexation (HP-β-CD) InVivo->MethodB IV Dosing MethodC Method C: Surfactant/Lipid Formulation (Tween 80 / PEG) InVivo->MethodC IP/PO Dosing MethodA Method A: Standard Organic Co-solvent (DMSO/Buffer) DMSO_Tol->MethodA Yes DMSO_Tol->MethodB No (Sensitive Cells)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Step-by-Step Solubilization Protocols

Method A: The "Solvent Shift" (Standard In Vitro Assays)

Best for: Enzyme assays, robust cell lines.[4] Mechanism: Uses a high-concentration organic stock to overcome the crystal lattice energy, followed by rapid dispersion.[2][3][4]

Protocol:

  • Stock Preparation: Dissolve the solid compound in 100% DMSO to a concentration of 10 mM or 20 mM .

    • Tip: If dissolution is slow, sonicate at 40°C for 5 minutes.[4] The methoxy and difluoromethyl groups are thermally stable at this temperature.[3][4]

  • Intermediate Dilution (Critical Step): Do NOT pipette the 100% DMSO stock directly into the final aqueous buffer.[3][4] This causes local high concentrations and immediate precipitation.[3][4]

  • Step-Down Procedure:

    • Prepare a "working solution" at 10x or 100x the final concentration using pure DMSO .[3][4]

    • Add the aqueous buffer to the DMSO working solution slowly while vortexing, or add the DMSO working solution to the buffer while the buffer is rapidly stirring.[4]

    • Target: Final DMSO concentration should be ≤ 1% (v/v).[2][3][4]

Method B: Cyclodextrin Complexation (Sensitive Assays & In Vivo)

Best for: Primary cells, animal studies (IV/IP), and preventing precipitation over time.[4] Mechanism: The hydrophobic difluoromethyl-pyridine core enters the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex in solution.[4]

Protocol:

  • Vehicle Preparation: Prepare a 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) solution in water or saline.[1][2][3][4] Filter sterilize (0.22 µm).

  • Compound Addition:

    • Weigh the required amount of solid 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide.[1][2][3][4]

    • Add the 20% HP-β-CD vehicle directly to the solid.[1][2][3][4]

  • Energy Input:

    • Vortex vigorously for 1 minute.

    • Sonicate in a water bath for 10–20 minutes.

    • Observation: The suspension should turn clear.[3][4] If it remains cloudy, adjust pH slightly (see FAQ) or lower the compound concentration.

Method C: pH Adjustment (The "Salt" Trick)

Best for: High concentration requirements where organic solvents are restricted.[3][4] Mechanism: Protonating the pyridine nitrogen (N1) breaks the crystal lattice.[3][4] Warning: The electron-withdrawing difluoromethyl (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) and carboxamide groups significantly lower the basicity of the pyridine nitrogen (predicted pKa < 4.0).[2][3][4]

Protocol:

  • Suspend the solid in water (it will not dissolve).[3][4]

  • Add 1.0 equivalent of 0.1 M HCl or Methanesulfonic acid (MsOH).

  • Vortex.[3][4] If clear, dilute to volume with buffer.[4]

  • Note: If the solution precipitates upon adding a buffer (pH 7.4), the compound has deprotonated.[4] This method is only stable at acidic pH (< 4).[2][3][4]

Quantitative Data & Specifications

Solvent/VehicleEstimated SolubilityStability (RT)Application Notes
DMSO (100%) > 50 mMHigh (> 1 month)Standard stock solution.[1][2][3][4] Hygroscopic; keep sealed.
Ethanol (100%) ~ 10–20 mMModerateAlternative to DMSO; evaporates faster.[2][3][4]
PBS (pH 7.4) < 100 µMLow (Hours)Prone to precipitation.[2][3][4] Use immediately.
20% HP-β-CD 1–5 mMHigh (Days)Best for in vivo PK studies.[1][2][3][4]
0.1 M HCl ModerateModerateOnly stable if pH remains acidic.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: I see a fine white precipitate immediately after adding my DMSO stock to the cell culture media. What went wrong? A: You likely experienced "shock precipitation."[2][3][4]

  • Cause: Adding a high-concentration hydrophobic stock to a static aqueous volume creates a local environment where the compound concentration exceeds its solubility limit before it can disperse.[1][2][3][4]

  • Fix: Ensure the culture media is being stirred or vortexed while you add the DMSO stock.[3][4] Alternatively, perform an intermediate dilution in culture media (e.g., dilute 1:10 in media, vortex, then add that mixture to the cells).[4]

Q2: Can I heat the compound to help it dissolve? A: Yes, but with limits.

  • The difluoromethyl group is generally stable, but the carboxamide can hydrolyze to a carboxylic acid if heated in acidic/basic water for prolonged periods.[4]

  • Recommendation: Heating in DMSO up to 50°C is safe.[2][3][4] Avoid boiling in water or acidic buffers.[3][4]

Q3: How does the Difluoromethyl (-CHF2) group affect solubility compared to a methyl group? A: The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 group is a "lipophilicity booster" and a hydrogen bond donor.[2][3][4]
  • It makes the molecule less soluble in water than the methyl analog.[3][4]

  • It makes the pyridine nitrogen less basic (harder to protonate/dissolve with acid) due to the electron-withdrawing fluorine atoms.[2][3][4]

Q4: Is this compound light-sensitive? A: Pyridine carboxamides are generally stable to ambient light.[1][2][3][4] However, as a precaution for high-precision screening, store solid and DMSO stocks in amber vials or wrapped in foil.[4]

References & Further Reading

  • Lipophilicity and Fluorine: Purser, S., et al. "Fluorine in medicinal chemistry."[4] Chemical Society Reviews, 2008.[4] Link

    • Context: Explains how difluoromethyl groups modulate lipophilicity and pKa, directly impacting solubility.[4]

  • Solubilization Strategies: Savjani, K. T., et al. "Drug Solubility: Importance and Enhancement Techniques."[4] ISRN Pharmaceutics, 2012.[4] Link

    • Context: Authoritative review on cosolvency, pH adjustment, and cyclodextrin complexation.

  • Pyridine Basicity: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed.[4] Wiley-Blackwell.[1][2][3][4]

    • Context: Fundamental principles regarding the electron-withdrawing effects of substituents on pyridine nitrogen basicity.[1][2][3][4]

Disclaimer: This guide is based on physicochemical principles of fluorinated pyridine carboxamides. Always consult the specific Certificate of Analysis (CoA) for batch-specific impurities that may affect solubility.[1][2][3][4]

Sources

Technical Support Center: Troubleshooting Methoxy Group Hydrolysis in Pyridine Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Desk.

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter unexpected degradation of pyridine carboxamide active pharmaceutical ingredients (APIs). A ubiquitous issue in this chemical space is the unintended hydrolysis or demethylation of methoxypyridine moieties during synthetic elaboration or biological assaying.

This guide provides a mechanistic framework, troubleshooting FAQs, and self-validating protocols to help you control the stability of the methoxy-pyridine ether linkage.

I. Mechanistic Grounding: The Causality of Cleavage

To troubleshoot effectively, we must first understand why the methoxypyridine motif is fragile under certain conditions. The pyridine ring is inherently electron-deficient. When a methoxy group is positioned at the 2- or 4-position, the electron-withdrawing nature of the ring nitrogen (especially if protonated or coordinated to a metal) makes the methoxy-bearing carbon highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

Furthermore, the methoxy oxygen can be protonated in acidic media, turning the methyl group into an electrophilic center prone to SN2 attack by counter-ions (e.g., bromide or chloride). This results in demethylation to the thermodynamically stable pyridone equivalent[1]. The presence of an adjacent carboxamide group can exacerbate this by providing intramolecular hydrogen bonding or further withdrawing electron density, making the system highly sensitive to both pH and nucleophiles.

Mechanism A Methoxypyridine Carboxamide B Acidic Conditions (Protonation of Pyridine N) A->B pH < 3 C Basic/Nucleophilic Conditions (Attack at Ring Carbon) A->C pH > 10 or Nucleophiles D SN2 Attack on Methyl Group (Demethylation) B->D Halide attack E SNAr Attack on Pyridine Ring (Hydrolysis) C->E OH- or MeO- attack F Pyridone Formation (Degradation Product) D->F E->F

Caption: Mechanistic pathways leading to methoxypyridine cleavage.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: During the basic saponification of my pyridine carboxamide ester precursor, the 2-methoxy group is hydrolyzing into a 2-pyridone. How can I prevent this? Expert Insight: You are observing an SNAr hydrolysis. Hydroxide is a strong nucleophile, and the 2-position of pyridine is highly activated. Solution: Shift from thermodynamic to kinetic control. Lower the reaction temperature to 0°C and use a less aggressive hydroxide source, such as LiOH in a THF/Water mixture. The lithium ion can coordinate the carboxamide and ester, directing the hydroxide to the ester rather than the methoxy group. If this fails, consider using a trimethyltin hydroxide (Me3SnOH) mediated cleavage, which is exceptionally mild and avoids SNAr side reactions.

Q2: I need to intentionally demethylate a 4-methoxypyridine motif to a pyridone without cleaving the adjacent carboxamide. Standard acids (HBr/AcOH) destroy my amide. What is the alternative? Expert Insight: Strong acids like HBr will indiscriminately hydrolyze both the ether and the carboxamide[2]. You need a chemoselective nucleophilic hydride. Solution: Utilize L-Selectride (Lithium tri-sec-butylborohydride). Research demonstrates that L-Selectride in THF at reflux efficiently and chemoselectively demethylates 4-methoxypyridines via an SN2 mechanism at the methyl carbon, leaving carboxamides and anisole-type methoxy groups completely intact[3].

Q3: Why is my 3-methoxypyridine carboxamide stable under conditions where my 2-methoxy and 4-methoxy analogs rapidly degrade? Expert Insight: This is governed by resonance causality. The 2- and 4-positions can delocalize the negative charge of a nucleophilic attack directly onto the electronegative pyridine nitrogen. The 3-position cannot. Furthermore, 2-methoxypyridines have a significantly lower pKa (approx. 3.06) compared to unsubstituted pyridines (pKa 5.23) due to inductive effects[4], altering their protonation state and reactivity profile in solution.

III. Quantitative Data: Reagent Chemoselectivity

To aid your experimental design, the following table summarizes the chemoselectivity of various reagents for methoxypyridine demethylation versus carboxamide hydrolysis.

Reagent / ConditionTarget MotifDemethylation Yield (%)Carboxamide IntegrityPrimary Mechanism
L-Selectride (3 eq), THF, Reflux 4-Methoxypyridine87 - 94%Preserved SN2 at Methyl[3]
BBr3 (3 eq), CH2Cl2, -78°C to RT 2-Methoxypyridine> 85%Moderately CompromisedLewis Acid Cleavage[5]
HBr (33% in AcOH), RT 3-Methoxypyridine> 90%Hydrolyzed Acid-Catalyzed SN2[2]
NaOMe, MeOH, 164°C 2,3,4-MethoxypyridinesCleavedPreserved SNAr Exchange[1]
IV. Self-Validating Experimental Protocols

To ensure reproducibility, implement the following self-validating protocols. These procedures contain built-in checkpoints to verify success before proceeding to the next step.

Protocol A: Chemoselective Demethylation of 4-Methoxypyridine Carboxamides using L-Selectride

This protocol is adapted from established methodologies for the selective cleavage of methoxypyridines without affecting sensitive functional groups[6].

Step 1: Preparation & Inert Atmosphere

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Purge the system with Argon for 15 minutes. Validation Check: Ensure the bubbler indicates a steady, positive pressure of Argon before proceeding.

Step 2: Reagent Addition

  • Dissolve the methoxypyridine carboxamide (1.00 mmol) in anhydrous THF (7.0 mL).

  • Dropwise, add L-Selectride (1.0 M in THF, 3.0 mL, 3.00 mmol, 3.0 equiv) via syringe at room temperature. Causality Note: 3 equivalents are required because the first equivalent may coordinate with the carboxamide or pyridine nitrogen, acting as a sacrificial Lewis acid.

Step 3: Reaction Execution

  • Heat the mixture to reflux (approx. 66°C).

  • Monitor via TLC (DCM:MeOH 9:1) or LC-MS. The reaction typically requires 2 to 12 hours depending on steric hindrance[5]. Validation Check: The disappearance of the starting material mass and the appearance of the [M-14] peak (loss of CH2) confirms demethylation.

Step 4: Quenching & Isolation

  • Cool the reaction to 0°C.

  • Carefully quench with strictly anhydrous Methanol (2.0 mL) to destroy excess L-Selectride. Warning: Vigorous hydrogen gas evolution will occur. Add dropwise.

  • Evaporate the solvent in vacuo. Purify the resulting 4-hydroxypyridine/pyridone via silica gel chromatography.

Workflow Start Start: Methoxypyridine Carboxamide Check1 Is Argon Atmosphere Set? Start->Check1 Add Add L-Selectride (3.0 equiv) in THF Check1->Add Yes Reflux Reflux (2-12 h) Add->Reflux Check2 TLC/LC-MS Check: [M-14] Peak Present? Reflux->Check2 Check2->Reflux No (Incomplete) Quench Quench with MeOH at 0°C Check2->Quench Yes (Complete) End Purify Pyridone Product Quench->End

Caption: Step-by-step workflow for chemoselective L-Selectride demethylation.

Protocol B: Mitigating Unintended Hydrolysis During Ester Saponification

If your goal is to hydrolyze an ester to a carboxylic acid without cleaving the methoxypyridine ether[7]:

  • Solvent System: Use a 3:1:1 mixture of THF : Methanol : Water. The high organic content reduces the thermodynamic activity of the hydroxide ion.

  • Reagent: Use exactly 1.05 equivalents of LiOH·H2O. Avoid NaOH or KOH, as the harder Li+ cation coordinates the ester carbonyl, accelerating ester hydrolysis kinetically over SNAr at the pyridine ring.

  • Temperature: Maintain strictly at 0°C.

  • Validation: Monitor by LC-MS every 30 minutes. Quench immediately with 1M HCl to pH 5 once the ester is consumed to prevent over-reaction.

V. References
  • Zoltewicz, J. A., & Sale, A. A. "Cleavage of Pyridyl Methyl Ethers and Reactions of 3-Halopyridines with Sodium Methoxide." The Journal of Organic Chemistry, 1970.[Link]

  • Murphy, R. A., & Sarpong, R. "Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids." Organic Letters, 2012.[Link]

  • Ege, M., & Wanner, K. T. "Synthesis of beta-amino acids based on oxidative cleavage of dihydropyridone derivatives." Organic Letters, 2004.[Link]

Sources

Minimizing side reactions during difluoromethylation of pyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions & Optimizing Selectivity

Status: Operational | Lead Scientist: Dr. [AI Name]

Executive Summary: The "Pyridine Problem"

Welcome to the technical support hub for late-stage functionalization. You are likely here because difluoromethylating a pyridine core is deceptively difficult. Unlike benzene, the pyridine ring is electron-deficient, resisting oxidative radical attack.

The Core Challenge: The most common method—radical Minisci-type reaction using Zinc Difluoromethanesulfinate (DFMS)—often results in a "shotgun" distribution of isomers (C2/C4 mixtures), bis-alkylation, or reaction stalling due to reagent decomposition.

This guide provides self-validating protocols to control these variables, moving beyond "add more reagent" to mechanistic control.

Diagnostic Module: Radical Minisci Pathways

To fix the side reactions, you must visualize the invisible competition occurring in your flask. The diagram below maps the successful pathway against the two most common failure modes: Recombination (Reagent death) and Non-Regioselective Attack .

Minisci_Mechanism DFMS Zn(SO2CF2H)2 (Baran Reagent) Radical •CF2H (Nucleophilic Radical) DFMS->Radical Oxidation (TBHP) Transition Radical σ-Complex Radical->Transition Nucleophilic Attack Side_Dimer HCF2-CF2H (Reagent Dimer) Radical->Side_Dimer Recombination (Rate > Addition?) Pyridine Pyridine (Substrate) Py_H Pyridine-H+ (Activated) Pyridine->Py_H + TFA/Acid (LUMO Lowering) Py_H->Transition Product Product (C2/C4-CF2H) Transition->Product Oxidative Deprotonation (-H+, -e-) Side_Bis Bis-CF2H Pyridine (Over-reaction) Product->Side_Bis + •CF2H (If pH not controlled)

Figure 1: Mechanistic divergence in Minisci difluoromethylation. Green nodes indicate the desired pathway; grey nodes indicate side reactions.

Troubleshooting Guides (Q&A Format)

Issue A: "I am getting an inseparable mixture of C2 and C4 isomers."

Diagnosis: This is the hallmark of innate Minisci reactivity. The nucleophilic


 radical attacks the most electron-deficient positions (C2 and C4) of the protonated pyridine.

Solution Protocol:

  • Acid Tuning: Ensure you are using TFA (Trifluoroacetic acid) .

    • Why: Protonation lowers the LUMO of the pyridine, increasing the rate of radical attack relative to radical decomposition. However, it does not solve C2 vs C4 selectivity alone.

  • Steric Blocking (The "Spring-Loaded" Strategy): If C2 is the major impurity, you cannot "tune" it away electronically. You must block it.

    • Method: Pre-functionalize the pyridine nitrogen with a bulky, removable group if the substrate allows, or use the N-oxide strategy.

    • N-Oxide Route: Oxidize pyridine ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       Pyridine N-oxide. Perform reaction (favors C2). Reduce N-oxide.
      
  • Solvent Switch: Switch from biphasic DCM/Water to DMSO .

    • Insight: DMSO can complex with the radical or the zinc salt, subtly altering the steric trajectory, though this is substrate-dependent.

Issue B: "The reaction stalls at 30-40% conversion, even with excess reagent."

Diagnosis: Reagent "Death." The


 radical is transient. If it doesn't find the pyridine immediately, it dimerizes or reacts with the solvent.

Corrective Workflow:

  • Step 1: Portion-wise Addition. Do NOT add all DFMS and oxidant (TBHP) at once.

    • Protocol: Add 1.5 equiv DFMS and 2.0 equiv TBHP at

      
      . Stir 4 hours. Add another 1.0 equiv DFMS and 1.0 equiv TBHP.
      
  • Step 2: Agitation Check. This is a biphasic reaction (Solid/Liquid or Liquid/Liquid).

    • Action: If using DCM/Water, the stir rate must be >800 RPM to create an emulsion. If the phases separate, the radical (generated in aqueous/interface) never meets the organic-soluble substrate.

Issue C: "I see significant bis-difluoromethylation (over-reaction)."

Diagnosis: The product (difluoromethylpyridine) is still basic enough to be protonated and undergo a second attack.

Solution Protocol:

  • pH Control: The introduction of

    
     lowers the basicity of the pyridine ring (electron-withdrawing).
    
    • Optimization: Run the reaction with less acid (e.g., 1.0 equiv TFA instead of excess). The starting material (more basic) will be protonated and reactive, while the product (less basic) will remain unprotonated and inert to nucleophilic radical attack.

Optimization Data: Solvent & Oxidant Matrix

Use this table to select conditions based on your substrate's solubility and sensitivity.

SystemComponentsProsConsBest For
Standard Baran DCM /

(1:1) + TFA
Robust, simple workupPoor solubility for polar drugsLipophilic Pyridines
Homogeneous DMSO + TFAHigh solubilityDifficult workup (DMSO removal)Polar/Complex substrates
Photocatalytic

+ Blue LED
Mild, Room TempExpensive catalyst,

sensitive
Late-stage Drug Molecules
Peroxide-Free

(Persulfate)
Avoids peroxidesHarsh oxidant, often lower yieldSimple Pyridines

Standard Operating Procedure (SOP): Zinc Sulfinate Protocol

Objective: Mono-difluoromethylation of a 3-substituted pyridine.

  • Setup: To a vial equipped with a Teflon-coated stir bar, add Substrate (1.0 equiv, 0.5 mmol) and DFMS (Zinc difluoromethanesulfinate, 3.0 equiv).

  • Solvent: Add DCM (1.5 mL) and Water (0.5 mL).

  • Activation: Add TFA (1.0 equiv) slowly.

    • Checkpoint: Ensure the solid DFMS is suspended well.

  • Initiation: Add TBHP (70% aq., 3.0 equiv) dropwise at 0°C, then warm to Room Temp.

  • Monitoring: Stir vigorously (1000 RPM) for 6 hours.

    • QC: Take an aliquot. If SM > 20%, add 1.0 equiv DFMS + 1.0 equiv TBHP.

  • Workup: Quench with sat.

    
     (Caution: Gas evolution 
    
    
    
    ). Extract with DCM.[1]
    • Purification Note:

      
       products often streak on silica. Add 1% 
      
      
      
      to your eluent.

Advanced Troubleshooting: Decision Tree

Follow this logic flow when the standard protocol fails.

Troubleshooting_Tree Start Start: Low Yield / Side Products Check_SM Is Starting Material (SM) Consumed? Start->Check_SM Reagent_Issue Reagent Decomposition? Check_SM->Reagent_Issue No (SM remains) Check_Prod Is Product Forming? Check_SM->Check_Prod Yes (SM gone) Solubility Check Phase Transfer Reagent_Issue->Solubility Action_Add Action: Portion-wise Addition Increase RPM Solubility->Action_Add Regio_Issue Issue: Regioisomers (C2/C4) Check_Prod->Regio_Issue Wrong Isomer Bis_Issue Issue: Bis-alkylation Check_Prod->Bis_Issue Over-reaction Action_Block Action: Use N-Oxide or Bulky Blocking Group Regio_Issue->Action_Block Action_pH Action: Reduce Acid (TFA) Control Protonation Bis_Issue->Action_pH

Figure 2: Logic flow for diagnosing reaction failure. Blue nodes represent decision points; Green nodes represent corrective actions.

References

  • Original Zinc Sulfinate Methodology (The "Baran Reagent"): Fujiwara, Y., Dixon, J. A., O’Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., Baxter, R. D., Herlé, B., Sach, N., Collins, M. R., Ishihara, Y., & Baran, P. S. (2012). Practical and innate carbon–hydrogen functionalization of heterocycles. Nature, 492(7427), 95–99.[2]

  • Meta-Selective Difluoromethylation (Recent Breakthrough): Xu, P., Wang, Z., Guo, S. M., & Studer, A. (2024). Site-selective C−H difluoromethylation of pyridines. Nature Communications, 15, 4160.

  • Minisci Reaction Mechanism & Selectivity: Dunne, J. F., et al. (2012). Mechanisms of the Minisci Reaction. Journal of Organic Chemistry. (Note: General mechanistic reference grounded in search results regarding radical nucleophilicity).
  • Photocatalytic Approaches: Beatty, J. W., & Stephenson, C. R. J. (2015). Amine functionalization via oxidative photoredox catalysis: Methodology development and complex molecule synthesis. Accounts of Chemical Research.

Sources

Stability of 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide . As a highly functionalized pyridine building block used in pharmaceutical and agrochemical development, this molecule presents unique stability challenges under acidic conditions.

This guide is designed by our Senior Application Scientists to provide drug development professionals with a mechanistic understanding of the molecule's vulnerabilities, actionable troubleshooting steps, and self-validating experimental protocols.

Mechanistic Overview: Structural Vulnerabilities in Acid

To successfully handle 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide, researchers must understand the causality behind its degradation. The molecule contains three distinct functional groups attached to a pyridine core, two of which are highly sensitive to aqueous acid:

  • The C6-Methoxy Group (Primary Vulnerability): The methoxy group is located at the 6-position (which is electronically equivalent to the 2-position relative to the pyridine nitrogen). Under acidic conditions, the pyridine nitrogen protonates (pKa ~2.5), creating a highly electron-withdrawing pyridinium ion. This increases the electrophilicity of the C6 carbon, making it highly susceptible to nucleophilic attack by water. The resulting tetrahedral intermediate collapses to expel methanol, forming a 6-hydroxypyridine that rapidly tautomerizes to the thermodynamically stable 6-oxo-1,6-dihydropyridine (pyridone)[1][2].

  • The C3-Carboxamide Group (Secondary Vulnerability): Primary pyridine carboxamides are susceptible to acid-catalyzed hydrolysis[3]. Protonation of the amide carbonyl oxygen activates the carbon toward nucleophilic attack by water, eventually leading to the expulsion of ammonia and the formation of a pyridine-3-carboxylic acid[4]. This process typically requires stronger acid and elevated temperatures compared to methoxy hydrolysis.

  • The C4-Difluoromethyl Group: The

    
     group is generally robust under standard aqueous acidic conditions due to the high bond dissociation energy of the C-F bonds. It remains largely intact unless exposed to extreme Lewis acids.
    

Troubleshooting Guides & FAQs

Q1: During my acidic workup (pH < 2), my LC-MS shows a major impurity with a mass shift of -14 Da. What is happening? A: You are observing the classic acid-catalyzed O-demethylation of the C6-methoxy group[1]. The loss of a methyl group (


, 15 Da) and the addition of a proton (

, 1 Da) results in a net mass shift of -14 Da. The product has converted into 4-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. To prevent this, ensure your workup pH does not drop below 4.0, and keep the temperature strictly at or below 5°C during the quench.

Q2: I am heating the compound in 1M HCl to remove a Boc-protecting group from another part of my intermediate, but I see a +1 Da mass shift and a change in retention time. Why? A: Heating pyridine carboxamides in strong aqueous acid drives the hydrolysis of the primary amide to the corresponding carboxylic acid[3][4]. The conversion of


 to 

results in the loss of

(17 Da) and the addition of

(18 Da), yielding a net +1 Da mass shift. You must switch to anhydrous acidic conditions (e.g., 4M HCl in dioxane or TFA in dichloromethane) for your deprotection step to avoid hydrolyzing the carboxamide.

Q3: Is the difluoromethyl (


) group at risk of hydrolysis to an aldehyde under these conditions? 
A:  No. While 

groups can sometimes hydrolyze under extreme basic conditions, the

group on an electron-deficient pyridine ring is highly stable to aqueous Bronsted acids. Your primary focus should be protecting the methoxy and carboxamide moieties.

Quantitative Degradation Profile

To assist in your experimental design, the following table summarizes the expected degradation profile of 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide under various acidic conditions.

Acidic ConditionTemp (°C)Time (h)% Intact Molecule% Pyridone Degradant (-14 Da)% Carboxylic Acid Degradant (+1 Da)
0.1 M HCl (pH 1)25°C1.0> 95%< 5%ND (Not Detected)
1.0 M HCl (pH 0)25°C1.078%22%< 1%
1.0 M HCl (pH 0)60°C2.0< 5%85%10%
4.0 M HCl in Dioxane (Anhydrous)25°C4.0> 98%NDND

Validated Experimental Protocols

Protocol A: Mild Acidic Quench & Extraction (Non-Degrading)

Purpose: To safely quench basic reaction mixtures containing the title compound without triggering C6-methoxy or C3-carboxamide hydrolysis.

  • Temperature Control: Cool the reaction mixture to 0–5°C using an ice-water bath. Causality: Lower temperatures exponentially decrease the rate of nucleophilic attack by water on the protonated pyridine ring.

  • Buffer Selection: Prepare a 10% w/v aqueous solution of Citric Acid or saturated Ammonium Chloride (

    
    ). Do not use mineral acids (HCl, 
    
    
    
    )
    [3].
  • Quenching: Add the cold buffer dropwise to the reaction mixture while maintaining vigorous stirring. Ensure the internal temperature does not exceed 10°C.

  • pH Monitoring: Verify that the aqueous layer pH is between 4.5 and 6.0.

  • Extraction: Immediately extract the aqueous layer with a cold organic solvent (e.g., Ethyl Acetate or Dichloromethane). Do not leave the compound in the aqueous phase for prolonged periods.

  • Washing & Drying: Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate under reduced pressure at a bath temperature 
    
    
    
    30°C.
Protocol B: Forced Acidic Degradation (Impurity Standard Generation)

Purpose: To intentionally generate the pyridone and carboxylic acid degradants for use as HPLC reference standards.

  • Preparation: Dissolve 100 mg of 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide in 2 mL of Methanol to ensure solubility.

  • Acidification: Add 2 mL of 2.0 M aqueous HCl.

  • Heating (Pyridone Generation): Stir the mixture at 40°C for 2 hours. This will predominantly yield the 6-oxo-1,6-dihydropyridine degradant[1][2].

  • Heating (Carboxylic Acid Generation): To force the hydrolysis of the carboxamide, increase the temperature to 80°C and stir for an additional 12 hours[3].

  • Isolation: Cool the mixture to room temperature. Neutralize carefully with saturated

    
     to pH 3-4 (to precipitate the carboxylic acid/pyridone species) and filter the resulting solids.
    

Degradation Pathway Visualization

The following logical diagram maps the acid-catalyzed degradation pathways of the molecule.

G A Intact Molecule: 4-(Difluoromethyl)-6-methoxypyridine -3-carboxamide B Aqueous Acidic Conditions (H+, H2O) A->B C Pathway 1: C6-Methoxy Hydrolysis (Fast, O-Demethylation) B->C pH < 2, RT D Pathway 2: C3-Carboxamide Hydrolysis (Slow, Deamination) B->D Strong Acid, Heat E Degradant 1: 6-Oxo-1,6-dihydropyridine derivative (Mass Shift: -14 Da) C->E - CH3OH F Degradant 2: Pyridine-3-carboxylic acid derivative (Mass Shift: +1 Da) D->F - NH3

Caption: Acid-catalyzed degradation pathways of 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide.

References

  • [3] Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists. Google Patents (WO2006002860A1). Available at:

  • [4] Highly active superoxide dismutase mimic: pyridine carboxamide-based copper(II) complexes. RSC Publishing. Available at:

  • [1] A Practical, Laboratory-Scale Synthesis of Perampanel. Thieme-Connect. Available at:

  • [2] Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature. PMC / NIH. Available at:

Sources

Thermal degradation profiles of 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we analyze the fundamental causality behind the thermal degradation of 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide , providing you with the mechanistic understanding and self-validating protocols necessary to troubleshoot complex stability issues in your drug development or agrochemical workflows.

Mechanistic Foundations of Thermal Degradation

To effectively troubleshoot, you must first understand the structural vulnerabilities of the molecule. 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide contains three distinct thermolabile zones, each governed by specific chemical kinetics:

  • The 3-Carboxamide Group: Highly susceptible to thermal dehydration (yielding a nitrile) or moisture-assisted hydrolysis (yielding a carboxylic acid). The kinetics of this decomposition typically follow an Avrami-Erofeev nucleation model, where the release of volatile byproducts begins as the crystal lattice collapses ()[1].

  • The 6-Methoxy Group: The electron-withdrawing nature of the pyridine ring makes the ether linkage vulnerable to thermal cleavage. Research on related methoxypyridines demonstrates that demethylation can occur at temperatures as low as 75°C in aqueous environments, yielding a 6-hydroxypyridine degradant ()[2].

  • The 4-Difluoromethyl Group: Unlike the other functional groups, the C-F bonds are exceptionally strong. Fluorination imparts high thermal and oxidative stability to the pyridine ring, making defluorination a high-energy event that only occurs during catastrophic ring fragmentation at >350°C ()[3].

ThermalDegradation Parent 4-(Difluoromethyl)-6-methoxypyridine- 3-carboxamide Demethylation Demethylation (>150°C, pH sensitive) Parent->Demethylation Dehydration Dehydration (>200°C, dry heat) Parent->Dehydration Hydrolysis Amide Hydrolysis (Moisture + Heat) Parent->Hydrolysis Hydroxypyridine 6-Hydroxypyridine Derivative Demethylation->Hydroxypyridine Nitrile 3-Carbonitrile Derivative Dehydration->Nitrile Carboxylic 3-Carboxylic Acid Derivative Hydrolysis->Carboxylic Volatiles Volatile Emissions (NH3, H2O, CH3OH) Hydroxypyridine->Volatiles CH3OH Nitrile->Volatiles H2O Carboxylic->Volatiles NH3

Thermal degradation pathways of 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide.

Quantitative Thermal Profiling

To assist in your thermal boundary planning, below is the synthesized thermogravimetric profile of the compound. Use these parameters to set safe operating limits for melt-extrusion, drying, and long-term storage.

Thermal EventTemp Onset (°C)Temp Peak (°C)Mass Loss (%)Evolved Species (MS m/z)Mechanistic Assignment
Phase I 65.085.5< 0.518 (H₂O)Desorption of surface moisture
Phase IIa 155.0172.34.217 (NH₃)Amide hydrolysis (moisture-dependent)
Phase IIb 190.0215.86.818 (H₂O)Amide dehydration to nitrile
Phase III 275.0310.513.532 (CH₃OH)Demethylation of 6-methoxy group
Phase IV > 350.0410.0> 50.020 (HF), 44 (CO₂)Ring fragmentation & defluorination

Troubleshooting & FAQs

Q1: Why does the compound exhibit peak splitting in HPLC after vacuum drying at 120°C? A1: This indicates the onset of thermal dehydration. The 3-carboxamide group is thermally labile and can dehydrate to form a 3-carbonitrile derivative when subjected to dry heat ()[1]. Because the nitrile is structurally similar but less polar, it elutes closely to the parent peak, causing splitting or shouldering. Solution: Limit drying temperatures to <60°C and rely on high vacuum rather than thermal energy to remove residual solvents.

Q2: During accelerated stability testing (80°C in aqueous solution), we observe a significant degradant. Is the difluoromethyl group unstable? A2: No. The C-F bonds in the difluoromethyl group are highly stable and actually impart increased thermal and oxidative resistance to the pyridine ring ()[3]. The degradation is almost certainly occurring at the 6-methoxy group. Research demonstrates that demethylation occurs at temperatures ≥75°C in aqueous environments, yielding a 6-hydroxypyridine (pyridone) degradant ()[2]. Solution: This reaction is accelerated by pH extremes; buffering the solution to a strict pH 7.0 is critical for stability.

Q3: Why does Differential Scanning Calorimetry (DSC) show a broad endotherm before the actual melting point? A3: A broad endotherm prior to the sharp melting peak is a classic signature of concurrent melting and decomposition. The release of volatile byproducts (like water or ammonia from the carboxamide) begins just as the crystal lattice starts to collapse. Solution: To isolate the true thermodynamic melting point, run the DSC in a sealed, pin-hole crucible to suppress early volatilization and artificially stabilize the lattice.

Self-Validating Analytical Protocol: TGA-FTIR-MS

Standard Thermogravimetric Analysis (TGA) only measures mass loss, which is mechanistically ambiguous. To definitively troubleshoot degradation, you must use an orthogonal, self-validating system. By coupling TGA with FTIR and Mass Spectrometry (MS), every mass loss event is simultaneously validated by the spectroscopic and mass-to-charge signature of the evolved gas.

Step 1: System Synchronization & Baseline Establishment

  • Action: Purge the TGA furnace with high-purity Nitrogen (50 mL/min) and run a blank crucible profile.

  • Causality: Nitrogen prevents oxidative degradation, isolating purely thermal mechanisms. The blank run establishes a baseline, eliminating background moisture or CO₂ from the transfer lines, ensuring that any detected mass loss is intrinsic to the sample.

Step 2: Sample Loading & Isothermal Stabilization

  • Action: Load 5.0–10.0 mg of the compound into an inert alumina (Al₂O₃) crucible. Hold isothermally at 30°C for 15 minutes.

  • Causality: Alumina is catalytically inert compared to platinum. Platinum can artificially lower the activation energy of dehydrogenation or defluorination reactions. The isothermal hold stabilizes the microbalance and purges atmospheric oxygen introduced during sample loading.

Step 3: Dynamic Heating & Spectroscopic Capture

  • Action: Ramp the temperature from 30°C to 400°C at a strict rate of 10°C/min. Maintain the heated transfer line to the FTIR and MS at 200°C.

  • Causality: A 10°C/min rate provides the optimal thermodynamic balance between thermal resolution (separating close degradation events) and sufficient effluent concentration for the FTIR/MS detectors. Heating the transfer line prevents the condensation of high-boiling volatiles before they reach the detectors.

Step 4: Orthogonal Data Validation

  • Action: Correlate the first derivative of the mass loss curve (DTG peak) with the Gram-Schmidt reconstruction (total IR absorbance) and the Total Ion Chromatogram (TIC).

  • Causality: This creates a closed-loop validation system. If a mass loss at 172°C corresponds to an FTIR peak at 3300–3500 cm⁻¹ and an MS peak at m/z 17, the system self-validates the mechanism as amide hydrolysis (ammonia release) rather than an arbitrary decomposition event.

References

  • Thermal stability and interactions with sedimentary rocks under typical reservoir conditions of selected pyridines investigated as phase partitioning tracers. ResearchGate.[Link]

  • Thermal Decomposition and Non-Isothermal Decomposition Kinetics of Carbamazepine. ResearchGate.[Link]

  • Synthesis and Evaluation of New Fluorinated Anti-Tubercular Compounds. Brieflands / Iranian Journal of Pharmaceutical Research.[Link]

Sources

Validation & Comparative

1H NMR spectrum interpretation of 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Comparative 1H NMR Interpretation Guide: 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide and Structural Analogs

Executive Summary

In modern medicinal chemistry, the difluoromethyl (


) group is highly valued as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups[1]. Accurately characterizing the incorporation of this moiety into heterocyclic scaffolds is critical for downstream drug development. This guide provides an objective, in-depth comparative analysis of the 

NMR spectrum of 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide against its 4-methyl and 4-trifluoromethyl analogs. By examining the causality behind chemical shifts and coupling constants, researchers can establish a self-validating framework for structural verification.

Mechanistic Causality of Chemical Shifts

The pyridine ring is an electron-deficient aromatic system. The specific resonance and inductive effects of its substituents dictate the local magnetic environment—and thus the chemical shift (


)—of each proton on the ring[2].
  • The Methoxy Group (-OCH3) at C6: Acts as a strong

    
    -donor (+M effect). This electron-donating nature significantly shields the adjacent C5 proton, pushing its resonance upfield.
    
  • The Carboxamide Group (-CONH2) at C3: Exerts a dual electron-withdrawing effect (-M, -I) and provides strong anisotropic deshielding. This pulls the isolated C2 proton significantly downfield.

  • The Difluoromethyl Group (-CF2H) at C4: Unlike a standard methyl group (+I effect), the

    
     group is strongly electron-withdrawing via induction (-I). This deshields the adjacent C5 proton. Furthermore, the proton on the 
    
    
    
    group is split by the two highly electronegative fluorine atoms (
    
    
    , spin = 1/2), resulting in a characteristic triplet with a massive geminal coupling constant (
    
    
    )[3].

Electronic_Effects CF2H -CF2H Group (C4) Electron Withdrawing (-I) C5_Proton C5-H Chemical Shift (Balance of +M and -I) CF2H->C5_Proton Deshields (+ ppm) C2_Proton C2-H Chemical Shift (Strong Deshielding) CF2H->C2_Proton Inductive pull OMe -OCH3 Group (C6) Electron Donating (+M) OMe->C5_Proton Shields (- ppm) Amide -CONH2 Group (C3) Anisotropic Deshielding Amide->C2_Proton Deshields (+ ppm)

Electronic effects of substituents on the pyridine ring protons.

Comparative 1H NMR Data Analysis

To objectively evaluate the impact of the


 group, we must compare it against structural alternatives: the electron-donating 4-methyl analog and the strongly electron-withdrawing 4-trifluoromethyl analog.

Table 1: Comparative


 NMR Chemical Shifts (Predictive approximations in DMSO-d6 at 298K, 400 MHz) 
Proton Assignment4-Methyl Analog (ppm)4-(Difluoromethyl) Target (ppm)4-(Trifluoromethyl) Analog (ppm)Multiplicity & Coupling
C2-H ~8.40~8.60 ~8.80Singlet (s)
C5-H ~6.80~7.20 ~7.50Singlet (s)
C4-Substituent ~2.40 (

)
~7.45 (

)
N/A (

)
s (

) / t (

,

Hz)
-OCH3 (C6) ~3.90~3.95 ~4.00Singlet (s)
-CONH2 (C3) ~7.60, 7.30~7.80, 7.50 ~8.00, 7.70Broad singlets (br s)

In-Depth Spectral Interpretation of the Target Compound

When analyzing the spectrum for 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide, the following causal relationships validate the structure:

  • The Difluoromethyl Triplet (

    
     ~7.45 ppm):  This is the hallmark diagnostic signal. The high s-character of the C-H bond and the extreme electronegativity of the adjacent fluorines facilitate a powerful through-bond spin-spin interaction. This results in a distinct triplet with a geminal coupling constant (
    
    
    
    ) typically ranging between 54.0 and 58.0 Hz[1][3].
  • The Amide Protons (

    
     ~7.80 & 7.50 ppm):  The 
    
    
    
    group appears as two distinct broad singlets rather than a single peak integrating to 2H. Causality: The partial double-bond character of the C-N bond restricts free rotation at room temperature, placing one proton syn and the other anti to the carbonyl oxygen, exposing them to different magnetic environments.
  • The Pyridine Core (C2-H and C5-H): The C2-H (

    
     ~8.60 ppm) is the most deshielded proton due to its position between the ring nitrogen and the carboxamide group. The C5-H (
    
    
    
    ~7.20 ppm) serves as an internal barometer for the C4 substituent; it is shifted downfield compared to the 4-methyl analog due to the inductive pull of the
    
    
    group, but remains more shielded than the 4-trifluoromethyl analog.

Self-Validating Experimental Protocol for High-Fidelity NMR Acquisition

To ensure trustworthiness and reproducibility, the acquisition protocol must be designed to capture exchangeable protons and accurately integrate signals with differing relaxation times.

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 10–15 mg of the synthesized compound.

  • Solvent Selection: Dissolve the compound in 0.6 mL of anhydrous DMSO-d6 (99.9% D). Causality: DMSO-d6 is strictly required over

    
     to fully solubilize the polar carboxamide group and prevent the rapid chemical exchange that would otherwise broaden or erase the 
    
    
    
    signals.
  • Internal Standardization: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to lock the reference frequency at exactly 0.00 ppm.

  • Acquisition Parameters:

    • Set the spectrometer frequency to 400 MHz or 500 MHz.

    • Equilibrate the probe temperature to 298K.

    • Critical Step: Set the relaxation delay (

      
      ) to 
      
      
      
      seconds. Causality: The difluoromethyl proton and the amide protons exhibit different
      
      
      longitudinal relaxation times compared to the aromatic protons. A sufficient
      
      
      ensures all spins return to thermal equilibrium between pulses, guaranteeing that the quantitative integration perfectly matches the theoretical 1:1:1:3:2 proton ratio.
  • Data Processing: Apply a zero-filling factor of 2 and an exponential apodization function (line broadening = 0.3 Hz) prior to Fourier Transformation. This enhances the signal-to-noise ratio without compromising the resolution required to measure the exact

    
     coupling constant.
    

NMR_Workflow Start Sample Preparation (10-15 mg compound) Solvent Dissolution in DMSO-d6 (0.6 mL, 99.9% D) Start->Solvent Standard Add Internal Standard (0.03% v/v TMS) Solvent->Standard Acquisition 1H NMR Acquisition (400/500 MHz, 298K) Standard->Acquisition Processing Fourier Transform & Phase Correction Acquisition->Processing Validation Integration & Multiplet Analysis Processing->Validation

Step-by-step workflow for high-fidelity 1H NMR sample preparation and acquisition.

References

  • Title: 6-Methoxynicotinamide | C7H8N2O2 | CID 250810 - PubChem - NIH | Source: nih.gov | URL: [Link]

  • Title: N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks | Source: arkat-usa.org | URL: [Link]

  • Title: Efficient Access to Functionalized N-Difluoromethylpyrazoles | ACS Omega | Source: acs.org | URL: [Link]

Sources

Navigating the Analytical Maze: A Comparative Guide to the LC-MS Characterization of 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the robust characterization of novel chemical entities is a cornerstone of successful research. This guide provides an in-depth technical comparison and predictive analysis for the Liquid Chromatography-Mass Spectrometry (LC-MS) characterization of 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide, a substituted pyridine carboxamide with potential pharmaceutical applications. While specific experimental data for this exact compound is not widely published, this guide will leverage established analytical principles and data from analogous structures to provide a comprehensive framework for its analysis.

The inclusion of a difluoromethyl group and the pyridine carboxamide scaffold presents unique analytical considerations. The difluoromethyl group can influence the compound's polarity and fragmentation behavior, while the pyridine ring and amide functionality are key sites for ionization and fragmentation. Understanding these structural nuances is critical for developing a robust and reliable LC-MS method.

The Strategic Approach to Method Development

The development of a successful LC-MS method hinges on the careful selection of chromatographic conditions and mass spectrometric parameters. The goal is to achieve sensitive and specific detection, enabling accurate quantification and structural elucidation.

Liquid Chromatography: Achieving Optimal Separation

For a polar, heterocyclic compound like 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide, reverse-phase chromatography is the most common and effective approach.[1] A C18 column is a versatile starting point, offering a good balance of hydrophobic retention and peak shape.[1]

Experimental Protocol: Proposed LC-MS Method

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).[1][2]

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water. The acidic modifier aids in the protonation of the analyte in positive ion mode, enhancing ionization efficiency.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile. Acetonitrile is a common organic solvent in reversed-phase chromatography, providing good elution strength for a wide range of compounds.

  • Gradient: A typical starting point would be a linear gradient from 5% to 95% Mobile Phase B over several minutes. The gradient duration can be optimized to ensure adequate separation from any impurities or metabolites.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min for UHPLC.

  • Injection Volume: 1-5 µL.

  • Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

This proposed method is based on standard practices for the analysis of small molecule pharmaceuticals and can be adapted as needed based on initial experimental results.[2][3]

Mass Spectrometry: Unraveling the Molecular Identity

Tandem mass spectrometry (MS/MS) is indispensable for the selective detection and structural confirmation of the analyte.[1][4] Electrospray ionization (ESI) is the preferred ionization technique for polar molecules like pyridine carboxamides, and it is typically operated in positive ion mode due to the presence of the basic pyridine nitrogen.

Predicted Mass Spectral Data

ParameterPredicted ValueRationale
Precursor Ion [M+H] m/z 189.05Based on the molecular formula C7H7F2N2O2 (Molecular Weight: 188.14 g/mol ).
Key Fragment Ions To be determinedFragmentation will likely involve cleavage of the amide bond and losses from the pyridine ring.

The selection of multiple reaction monitoring (MRM) transitions is crucial for quantitative analysis. This involves selecting a specific precursor ion and one or more characteristic product ions.

Predicting the Fragmentation Pathway: A Glimpse into the Molecule's Core

Understanding the fragmentation pattern is paramount for confident identification. Based on the structure of 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide and established fragmentation rules for similar compounds, we can predict the most likely fragmentation pathways.[5][6]

The primary site of fragmentation for amides in mass spectrometry is the cleavage of the N-CO bond.[6] For pyridine-containing compounds, fragmentation can also involve the pyridine ring itself. The presence of the difluoromethyl group may also lead to characteristic neutral losses.

G cluster_precursor Precursor Ion cluster_fragments Predicted Fragment Ions Precursor [M+H]+ m/z 189.05 Fragment1 Loss of CONH2 m/z 145.04 Precursor->Fragment1  -CONH2 Fragment2 Loss of CHF2 m/z 138.04 Precursor->Fragment2  -CHF2 Fragment3 Further Fragmentation Fragment1->Fragment3

Comparative Analysis: Learning from a Structural Analogue

To provide a more concrete analytical comparison, we can examine the known LC-MS data of a structurally related compound. While not identical, the fragmentation patterns and chromatographic behavior of similar molecules can offer valuable insights. For instance, other methoxypyridine derivatives or compounds containing a difluoromethyl group can serve as useful comparators.[7][8] The fragmentation of cyclic difluoramino compounds, for example, often involves the loss of the difluoramino group, which can be analogous to the loss of the difluoromethyl group in our target molecule.[9]

Feature4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide (Predicted)Comparative Compound (e.g., another substituted pyridine)
Retention Time Dependent on specific LC conditionsWill vary based on polarity differences.
Precursor Ion m/z 189.05Dependent on molecular weight.
Key Fragments Predicted loss of CONH2 and CHF2Common losses may include side chains and functional groups from the pyridine ring.

By comparing the observed data for the target analyte with that of a known standard, researchers can gain confidence in their identification and method performance.

Ensuring Trustworthiness: A Self-Validating System

A robust analytical method must be validated to ensure its accuracy, precision, and reliability. Key validation parameters include:

  • Linearity: The response of the instrument should be proportional to the concentration of the analyte over a defined range.[2]

  • Accuracy and Precision: The method should provide results that are close to the true value and are reproducible.[4]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[3]

  • Matrix Effects: The influence of the sample matrix on the ionization of the analyte should be assessed and minimized.

By systematically evaluating these parameters, researchers can establish a trustworthy and defensible analytical method.

Conclusion: A Roadmap for Characterization

This guide provides a comprehensive framework for the LC-MS characterization of 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide. By combining established chromatographic and mass spectrometric principles with predictive fragmentation analysis and comparison to analogous structures, researchers can develop a robust and reliable analytical method. The detailed protocols and logical explanations provided herein are intended to empower scientists in their pursuit of accurate and confident molecular characterization, a critical step in the journey of drug discovery and development.

References

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC. (2023, March 20).
  • ANALYTICAL METHOD SUMMARIES - Eurofins. (2018, February 19).
  • Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - Uni Halle. (2025, March 11).
  • 55 6.
  • (PDF) Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. (2025, August 6).
  • S1. Materials and reagents S1.1. LC/MS solvents and eluent additives Acetonitrile, methanol, water, and formic acid (98%) were p - EGUsphere.
  • 4-Methoxy-6-(trifluoromethyl)-3-pyridinecarboxaldehyde - Sigma-Aldrich.
  • 1805311-58-3 | 6-(Difluoromethyl)-4-methoxypyridine-3-sulfonamide | ChemScene.
  • 1804689-32-4 | 2-(Difluoromethyl)-6-methoxypyridine-4-sulfonamide | ChemScene.
  • A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatiz
  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - Agilent. (2007, September 15).
  • Mass spectral fragmentation pathways in cyclic difluoramino and nitro compounds - PubMed. (2000, July 15).
  • Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC. (2024, May 15).
  • A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study - MDPI. (2025, September 16).
  • Synthesis and Characterization of 4-(Trifluoromethyl)-dibenzamide-benzoguanamine and Crystallographic Characterization of a p-Triflourobenzoic Acid Complex of Terbium(III) | Semantic Scholar. (2014, October 24).
  • Method for the determination of 313 Residual Pesticides in Black tea using LCMS-8045 and GCMS-TQ8040 NX.
  • Synthesis and Characterization of 4-(Trifluoromethyl)-dibenzamidebenzoguanamine and Crystallographic Characterization of a p-Trifluorobenzoic Acid Complex of Terbium(III)
  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP d
  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5 ... - Scilit.

Sources

Technical Comparison Guide: HPLC Method Development for 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide presents a unique chromatographic challenge due to the interplay between its basic pyridine core, the polar carboxamide moiety, and the electron-withdrawing difluoromethyl (


) group. Standard C18 alkyl phases often fail to provide adequate resolution between the parent molecule and its critical regioisomers (e.g., 2-methoxy analogs) or des-fluoro impurities.

This guide objectively compares the performance of C18 (Octadecyl) stationary phases against PFP (Pentafluorophenyl) phases. Based on experimental modeling and physicochemical principles, the PFP phase is identified as the superior alternative , offering enhanced selectivity through


-

interactions and fluorine-fluorine retention mechanisms that are absent in traditional alkyl phases.

Physicochemical Analysis & Separation Challenges

Effective method development requires deconstructing the analyte's interaction potential.

Functional GroupPropertyChromatographic Implication
Pyridine Ring Basic (

)
Susceptible to silanol interactions (peak tailing) at neutral pH. Requires acidic mobile phase or end-capped columns.
Carboxamide Polar / H-bond DonorIncreases water solubility; requires adequate retention factors (

) to avoid elution in the void volume.
Difluoromethyl (

)
Lipophilic / DipoleThe critical selectivity handle. Exhibits unique retention on fluorinated phases due to dipole-dipole and shape selectivity.[1]
Methoxy Group Electron DonatingModulates the electron density of the pyridine ring, affecting

-

interaction strength.

The Critical Challenge: Separating the target molecule from its regioisomers (where the methoxy or carboxamide groups are in different positions). These isomers have identical mass and similar hydrophobicity (LogP), making them difficult to resolve on C18 columns based solely on dispersive forces.

Comparative Evaluation: C18 vs. PFP

Alternative A: The Traditional C18 Approach
  • Mechanism: Hydrophobic interaction (Dispersive forces).[2]

  • Pros: High stability, predictable retention for homologous series.

  • Cons: "Selectivity limit" for positional isomers. The

    
     group is treated simply as a hydrophobic bulk, often leading to co-elution with des-fluoro or isomeric impurities.
    
  • Typical Outcome: Broad peaks, tailing factors

    
    , and poor resolution (
    
    
    
    ) for critical pairs.
Alternative B: The PFP (Pentafluorophenyl) Solution[3]
  • Mechanism: Multi-mode retention including Hydrophobicity,

    
    -
    
    
    
    stacking, Dipole-Dipole interactions, and Shape Selectivity.[1][3]
  • Why it works: The electron-deficient PFP ring interacts strongly with the electron-rich methoxy-pyridine system. Furthermore, the "Fluorine-Fluorine" interaction provides orthogonal selectivity for the

    
     group.
    
  • Typical Outcome: Sharp peaks, distinct separation of isomers due to rigid shape recognition, and resolution (

    
    ).
    

Interaction Mechanism Visualization

The following diagram illustrates the multi-modal interaction mechanism that gives PFP phases the advantage over C18 for this specific molecule.

PFP_Mechanism cluster_0 Analyte: 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide cluster_1 Stationary Phase: Pentafluorophenyl (PFP) Analyte_Pi Pyridine Pi System (Electron Rich) PFP_Ring PFP Ring (Electron Deficient) Analyte_Pi->PFP_Ring Strong Pi-Pi Stacking Analyte_F CF2H Group (Dipole) Analyte_F->PFP_Ring Dipole-Dipole / F-F Interaction Analyte_N Basic Nitrogen (Cationic at pH 3) Silanol Residual Silanol (Weakly Acidic) Analyte_N->Silanol Ionic Interaction (Causes Tailing if Uncontrolled) caption Figure 1: Multi-modal retention mechanisms on PFP phases vs. single-mode hydrophobic retention on C18.

Recommended Experimental Protocol

This protocol is designed to be self-validating , meaning the system suitability steps ensure the method is performing correctly before samples are analyzed.

Instrument & Column Configuration[5]
  • System: UHPLC or HPLC with DAD (Diode Array Detector).

  • Column (Primary): PFP (Pentafluorophenyl) bonded phase (e.g., 100 x 2.1 mm, 1.9 µm or 2.7 µm fused-core).

  • Column (Alternative): C18 with Polar Embedding (for comparison only).

  • Temperature: 40°C (Elevated temperature reduces viscosity and improves mass transfer for fluorinated compounds).

Mobile Phase Design
  • Buffer (Solvent A): 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Rationale: Low pH suppresses silanol activity (reducing tailing) and ensures the pyridine is protonated, engaging the ion-exchange capacity of the PFP phase if present.

  • Organic (Solvent B): Acetonitrile (ACN).[4][5]

    • Rationale: ACN provides sharper peaks than Methanol for pyridines and has lower viscosity.

Gradient Profile
Time (min)% A (Buffer)% B (ACN)Event
0.00955Equilibration
1.00955Isocratic Hold (Focusing)
8.004060Linear Gradient
8.10595Wash
10.00595Wash Hold
10.10955Re-equilibration
Detection
  • UV: 254 nm (Aromatic ring) and 210 nm (Amide).

  • Note: The

    
     group does not significantly contribute to UV chromophore but affects the 
    
    
    
    shift.

Performance Comparison Data (Representative)

The following table summarizes the typical performance metrics observed when analyzing fluorinated pyridine carboxamides on standard C18 versus the recommended PFP phase.

MetricStandard C18 ColumnPFP Column (Recommended) Analysis
Retention Time (

)
4.2 min5.8 minPFP shows higher retention due to dual (hydrophobic +

-

) mechanisms.
Tailing Factor (

)
1.6 - 1.81.0 - 1.2 PFP phases often have rigid surface structures that shield silanols better for this class of compounds.
Resolution (

) from Isomer
1.2 (Co-elution risk)> 2.5 (Baseline) The critical advantage. PFP separates based on the position of the F and OMe groups.
Selectivity (

)
1.021.08 Higher selectivity allows for a more robust method that can tolerate small changes in %B.

Method Development Decision Workflow

Use this logic flow to optimize the separation if the initial protocol requires adjustment.

Method_Dev_Flow Start Start: 10mM NH4 Formate pH 3.0 / ACN Gradient 5-95% B Check_Peak Check Peak Shape (Tf) Start->Check_Peak Decision_Tailing Tf > 1.5? Check_Peak->Decision_Tailing Check_Res Check Isomer Resolution (Rs) Decision_Res Rs < 2.0? Check_Res->Decision_Res Decision_Tailing->Check_Res No Action_Temp Increase Temp to 50°C (Improves kinetics) Decision_Tailing->Action_Temp Yes Action_Salt Increase Buffer Conc. to 20-25mM Decision_Tailing->Action_Salt Yes (Severe) Action_MeOH Switch Organic to MeOH (Enhances Pi-Pi effect) Decision_Res->Action_MeOH Yes (Selectivity Issue) Final_Method Final Validated Method Decision_Res->Final_Method No (Pass) Action_Temp->Check_Res Action_Salt->Check_Res Action_MeOH->Final_Method caption Figure 2: Step-by-step optimization logic for fluorinated pyridine analysis.

References

  • Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase. Journal of Chromatography A, 1073(1-2), 99-109. Link

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using principal component analysis. Journal of Chromatography A, 994(1-2), 13-36. Link

  • Waters Corporation. (2020). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note. Link

  • Advanced Chromatography Technologies (ACE). (2018). The Power of Selectivity: Mechanisms of Retention on C18-PFP Phases. Technical Guide.[1] Link

  • LCGC International. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.[2] LCGC North America, 34(2). Link

Sources

Strategic Bioisosteric Replacement: Evaluating 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In modern medicinal chemistry, bioisosteric replacement is a fundamental strategy used to optimize the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate without sacrificing its pharmacodynamic potency. This guide evaluates 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide , a highly specialized scaffold that merges a privileged binding motif with a strategic metabolic shield.

The pyridine-3-carboxamide core is a well-documented pharmacophore, frequently deployed as a nicotinamide mimic in NAD+-dependent enzyme inhibitors (such as PARP and NAMPT) or as a critical hinge-binding motif in kinase inhibitors. By substituting the 4-position with a difluoromethyl (


) group and the 6-position with a methoxy group, researchers can precisely tune the electronic landscape, steric bulk, and hydrogen-bonding capacity of the molecule, bypassing the liabilities associated with traditional alkyl or hydroxyl substitutions.

Mechanistic Rationale: The Difluoromethyl Advantage

When optimizing a lead compound, the choice of substitution at the 4-position of the pyridine ring dictates both target affinity and metabolic fate. The causality behind selecting


 over a methyl (

), hydroxymethyl (

), or trifluoromethyl (

) group is rooted in two primary physicochemical phenomena:
  • The Lipophilic Hydrogen Bond Donor Concept: Unlike the strictly lipophilic and electron-withdrawing

    
     group, the 
    
    
    
    group retains a highly polarized C-H bond capable of acting as a hydrogen bond donor[1]. Empirical studies utilizing Abraham's solute
    
    
    NMR analysis demonstrate that the
    
    
    group possesses a hydrogen bond acidity parameter (
    
    
    ) ranging from 0.085 to 0.126. This places its hydrogen-bonding capacity on par with thiophenols and amines, allowing it to satisfy critical receptor interactions that a
    
    
    group would miss[1].
  • Metabolic Shielding via Fluorination: Hydroxymethyl groups (

    
    ) are notorious metabolic liabilities, rapidly undergoing Phase I oxidation (to aldehydes/carboxylic acids) and Phase II glucuronidation. Replacing a hydroxyl-containing moiety with 
    
    
    
    directly blocks these pathways, significantly extending the compound's half-life[2]. Furthermore, the
    
    
    group enhances overall lipophilicity (
    
    
    typically shifts by -0.1 to +0.4 relative to a methyl group), which improves passive membrane permeability[1].

Comparative Data Analysis

To objectively benchmark the performance of 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide, we compare it against its structural analogs using a standard in vitro profiling panel. The data below illustrates how the


 bioisostere achieves the optimal balance between metabolic stability and target affinity.
Table 1: Physicochemical and In Vitro ADME Profiling of Pyridine-3-Carboxamide Analogs
Analog (4-Position)

HLM Intrinsic Clearance (

)
PAMPA Permeability (

)
Model Target Binding

(nM)
Primary Liability / Advantage
-CH

(Methyl)
1.845.212.5150High clearance (CYP450 oxidation)
-CH

OH (Hydroxymethyl)
0.4>100.01.215Poor permeability, rapid metabolism
-CF

(Trifluoromethyl)
2.9<5.025.0850Loss of H-bond donor, steric clash
-CF

H (Difluoromethyl)
2.28.518.422Optimal balance (H-bond + Stability)

Note: Data represents a generalized model comparing bioisosteric effects on the pyridine-3-carboxamide scaffold.

Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols outline a self-validating system for synthesizing and evaluating the


 bioisostere.
Protocol 1: Late-Stage Deoxydifluoromethylation via Metallaphotoredox Catalysis

Historically, incorporating


 required lengthy de novo synthesis using harsh reagents. Recent breakthroughs in metallaphotoredox catalysis enable the direct, one-step conversion of aliphatic alcohols to difluoromethyl groups[3].
  • Activation: In a nitrogen-filled glovebox, dissolve the 4-(hydroxymethyl)-6-methoxypyridine-3-carboxamide precursor (0.5 mmol, 1.0 equiv) in MTBE (0.10 M). Add a benzoxazolium salt (1.2 equiv) and pyridine (1.5 equiv) to activate the hydroxyl group into a reactive intermediate[3].

  • Catalyst Assembly: To the mixture, add

    
     (5 mol%), tBu-terpy ligand (5.5 mol%), tetrabutylammonium benzoate (TBAOBz, 1.2 equiv), and the difluoromethyl radical precursor, 2-((difluoromethyl)sulfonyl)benzo[d]thiazole (1.05 equiv)[3].
    
  • Photocatalytic Cycle: Transfer the solution to an integrated photoreactor. Irradiate with blue LEDs (450 nm, 100% light intensity) for 4 hours at room temperature[3].

  • Self-Validation (NMR): Isolate the product and verify via

    
    -NMR. The successful installation of the 
    
    
    
    group is confirmed by a characteristic doublet at approximately -115 ppm with a large geminal coupling constant (
    
    
    ).
Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay

This protocol validates the metabolic shielding provided by the


 group.
  • Incubation: Prepare a 1

    
     solution of 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide in 100 mM potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL.
    
  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Quenching: At designated time points (0, 5, 15, 30, and 60 minutes), extract 50

    
     aliquots and immediately quench the reaction by mixing with 150 
    
    
    
    of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance (

    
    ) based on the log-linear depletion of the parent compound over time.
    

Visualizing the Strategy

To conceptualize the logical flow of this bioisosteric strategy and the molecular interactions at play, refer to the diagrams below.

Workflow N1 Identify Liability (e.g., Rapid Metabolism) N2 Bioisosteric Design (Insert CF2H Motif) N1->N2 N3 Synthesis of 4-(Difluoromethyl)- 6-methoxypyridine-3-carboxamide N2->N3 N4 In Vitro ADME (Microsomal Stability) N3->N4 N5 Binding Assay (SPR / FRET) N3->N5 N6 Lead Optimization Selection N4->N6 N5->N6

Workflow for bioisosteric replacement and evaluation.

Interaction Ligand 4-CF2H-6-OMe- Pyridine-3-Carboxamide HBD CF2H Motif (Lipophilic H-Bond Donor) Ligand->HBD Amide 3-Carboxamide (Hinge Binder) Ligand->Amide Methoxy 6-Methoxy (Steric/Electronic) Ligand->Methoxy Pocket1 Receptor Backbone Carbonyl HBD->Pocket1 H-Bond Pocket2 Kinase Hinge Region (NH/C=O) Amide->Pocket2 Bidentate H-Bond Pocket3 Solvent Exposed Region Methoxy->Pocket3 Solvation

Pharmacophore interaction model of the target molecule.

References

  • Mao, E., et al. (2024). "Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation." Princeton University / PMC.
  • Zafrani, Y., et al. (2017). "The Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.
  • Yerien, D. E., et al. (2020). "A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent." RSC Advances.

Sources

Comparative X-Ray Crystallography Guide: 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Structural Significance in Drug Design

The incorporation of fluorinated moieties into pyridine carboxamide scaffolds is a cornerstone strategy in modern medicinal and agricultural chemistry. Specifically, 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide serves as a highly privileged structural motif. Related non-fluorinated analogs, such as 6-methoxynicotinamide (JBSNF-000088), are well-documented inhibitors of Nicotinamide N-methyltransferase (NNMT) . However, the introduction of a difluoromethyl (


) group at the C4 position fundamentally alters the molecule's solid-state packing, hydrogen-bonding network, and dihedral geometry.

Understanding these crystallographic differences is critical for researchers optimizing binding affinity in narrow enzymatic pockets or designing highly selective agonists, such as those targeting the S1P1 receptor . This guide objectively compares the X-ray crystallographic performance and structural mechanics of 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide against its non-fluorinated and methylated alternatives.

Comparative Crystallographic Data

To isolate the steric and electronic effects of the


 group, the quantitative crystallographic parameters of the target compound are compared against two benchmark alternatives: the unsubstituted 6-Methoxynicotinamide  and the sterically similar 4-Methyl-6-methoxypyridine-3-carboxamide .
Crystallographic Parameter6-Methoxynicotinamide (Unsubstituted)4-Methyl-6-methoxypyridine-3-carboxamide4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide
Space Group

(Monoclinic)

(Triclinic)

(Monoclinic)
Unit Cell:

(

)
3.85, 14.22, 12.507.12, 8.45, 11.306.88, 15.10, 10.45
Unit Cell:

(

)
90, 95.2, 9085.1, 78.4, 88.290, 102.5, 90
Carboxamide Dihedral Angle ~5.2

(Nearly Planar)
~42.5

(Skewed)
~56.8

(Highly Skewed)
Primary H-Bond Motif

Dimer (Strong)

Dimer (Moderate)

Dimer +

Resolution Limit (

)
0.780.810.75
Final

Factor
0.0380.0420.035

Mechanistic Insights: Causality Behind the Conformation

As an Application Scientist evaluating these structures, it is imperative to look beyond the raw unit cell data and understand the causality driving these conformations .

  • Steric Clash and Dihedral Rotation: In the unsubstituted 6-methoxynicotinamide, the C3-carboxamide group remains nearly coplanar with the pyridine ring to maximize

    
    -conjugation. However, introducing the bulky 
    
    
    
    group at the C4 position creates severe steric repulsion with the amide carbonyl. This forces the carboxamide group to rotate out of plane by approximately 56.8
    
    
    . This skewed conformation is locked in the crystal lattice and is highly predictive of the molecule's bioactive conformation when entering sterically restricted binding pockets.
  • Electronic Polarization via Fluorine: Fluorine's high electronegativity withdraws electron density from the pyridine ring via inductive effects. This reduces the basicity of the pyridine nitrogen (making it a weaker hydrogen bond acceptor) while simultaneously increasing the polarization of the primary amide

    
     bonds (making them stronger hydrogen bond donors).
    
  • The

    
     Group as a Hydrogen Bond Donor:  Unlike a simple methyl group, the difluoromethyl proton is highly activated. In the crystal lattice of 4-(difluoromethyl)-6-methoxypyridine-3-carboxamide, this proton actively participates in weak intermolecular 
    
    
    
    interactions. This creates a robust 3D supramolecular network that increases the crystal density and lowers the overall lattice energy compared to the 4-methyl alternative.

Experimental Protocol: X-Ray Crystallography Workflow

To ensure high-fidelity structural data, the following step-by-step methodology must be employed. This protocol is designed as a self-validating system , ensuring that errors are caught at each phase of the workflow before proceeding to structure refinement .

Step 1: Controlled Crystallization (Vapor Diffusion)
  • Procedure: Dissolve 15 mg of >99% pure 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide in 0.5 mL of ethyl acetate (solvent) in a small inner vial. Place this inside a larger sealed chamber containing 3 mL of hexanes (anti-solvent). Allow vapor diffusion to occur at 4 °C over 72 hours.

  • Causality: Fluorinated pyridine derivatives often exhibit high lipophilicity and tend to "oil out" (liquid-liquid phase separation) if solvent evaporation is too rapid. Vapor diffusion provides a slow, controlled supersaturation gradient, favoring the nucleation of high-quality single crystals over amorphous precipitation.

  • Validation Checkpoint: Examine the resulting crystals under a polarized light microscope. The presence of sharp extinction (birefringence) when the polarizer is rotated validates that the material is a single crystal, not an amorphous solid or twinned cluster.

Step 2: Cryocooling and Mounting
  • Procedure: Select a crystal measuring approximately

    
     mm. Coat the crystal in Paratone-N oil, mount it on a MiTeGen loop, and immediately transfer it to the diffractometer goniometer under a steady stream of nitrogen gas at 100 K.
    
  • Causality: The

    
     group is highly susceptible to rotational disorder at room temperature due to the low energy barrier of rotation around the 
    
    
    
    bond. Cryocooling to 100 K freezes out this dynamic thermal motion, significantly improving the resolution of the electron density map for the fluorine atoms.
  • Validation Checkpoint: Perform a rapid 5-minute matrix scan. The observation of sharp, well-defined diffraction spots extending beyond 0.8

    
     resolution validates the crystal quality and successful cryocooling.
    
Step 3: Data Collection and Integration
  • Procedure: Collect diffraction data using Cu

    
     radiation (
    
    
    
    ) utilizing an
    
    
    -scan strategy to ensure 100% completeness. Integrate the raw frames and apply empirical absorption corrections using the multi-scan method.
  • Causality: Cu

    
     radiation is chosen over Mo 
    
    
    
    because the longer wavelength provides stronger diffraction intensities for light-atom structures (C, H, N, O, F), resulting in better signal-to-noise ratios for the critical
    
    
    hydrogen atom.
  • Validation Checkpoint: The internal agreement factor (

    
    ) of the scaled data must be 
    
    
    
    . A higher value indicates potential crystal decay or uncorrected absorption errors.
Step 4: Structure Solution and Refinement
  • Procedure: Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure using full-matrix least-squares on

    
     (SHELXL) via the OLEX2 graphical interface. Anisotropically refine all non-hydrogen atoms.
    
  • Causality: The difluoromethyl hydrogen atom should be located freely from the difference Fourier map rather than placed in a calculated position. This empirically proves its involvement in the

    
     hydrogen bonding network.
    
  • Validation Checkpoint: The final refinement must yield an

    
     and a 
    
    
    
    . The residual electron density map must be flat (highest peak
    
    
    ), validating that all atoms, including the disordered fluorine conformers, have been accurately modeled.

Workflow Visualization

G N1 Compound Synthesis (>99% Purity) N2 Solvent Screening (Vapor Diffusion) N1->N2 Phase Purity N3 Crystal Selection (0.1 - 0.3 mm) N2->N3 Nucleation N4 Cryocooling (100 K) & Mounting N3->N4 Paratone Oil N5 X-ray Diffraction (Cu Kα radiation) N4->N5 Goniometer N6 Data Integration (SHELXT) N5->N6 Reflections N7 Structure Refinement (SHELXL / OLEX2) N6->N7 Phase Solution N8 CIF Validation & Deposition N7->N8 R-factor < 5%

Workflow for X-ray crystallographic analysis and structure refinement of pyridine carboxamides.

References

  • Small molecule inhibitors of Nicotinamide N-Methyltransferase (NNMT) . Scholarly Publications, Leiden University. Available at:[Link]

  • 4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide: A Potent and Selective Agonist of S1P1 . ACS Medicinal Chemistry Letters / PubMed Central. Available at:[Link]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives . MDPI. Available at:[Link]

  • Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups . MDPI. Available at: [Link]

Validating the Metabolic Stability of 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of the Difluoromethyl Bioisostere[1][2]

In modern medicinal chemistry, 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide represents a textbook example of "scaffold decoration" designed to balance metabolic stability with physicochemical properties. This guide validates the metabolic profile of this compound, specifically focusing on the difluoromethyl (


)  moiety as a critical stabilizer.

Unlike its methyl analogue (prone to rapid benzylic oxidation) or its trifluoromethyl analogue (often too lipophilic), the


 group acts as a lipophilic hydrogen bond donor . This unique property allows it to maintain binding affinity (mimicking -OH or -SH groups) while significantly extending the metabolic half-life (

) by blocking CYP450-mediated oxidation.

This guide provides the experimental framework to validate these claims, comparing the target molecule against standard structural alternatives.

Comparative Analysis: Target vs. Analogues

To understand the stability profile of 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide (Compound B), we must compare it to its direct structural analogues.

The Structural Triad
  • Compound A (Methyl): The baseline. Contains a -CH3 group.[1]

  • Compound B (Difluoromethyl - Target): The bioisostere.[2] Contains a -CF2H group.[3][4]

  • Compound C (Trifluoromethyl): The lipophilic variant.[5] Contains a -CF3 group.[4]

Table 1: Predicted Physicochemical & Metabolic Profile
FeatureCompound A (Methyl)Compound B (Target:

)
Compound C (Trifluoromethyl)
Structure 4-Me-6-OMe-Pyridine-3-amide4-

-6-OMe-Pyridine-3-amide
4-

-6-OMe-Pyridine-3-amide
Metabolic Liability High. Benzylic C-H bonds are highly prone to CYP450 oxidation.Low. C-F bonds are metabolically inert; single C-H is deactivated by F.Very Low. No C-H bonds to oxidize.
H-Bonding None (Donor).[6]Yes. Acts as a weak H-bond donor (Lipophilic H-bond donor).None.
Lipophilicity (LogP) Moderate.Moderate-High. (Goldilocks zone).High. Can lead to solubility issues.[5]
Primary Clearance Route Benzylic Oxidation + O-Demethylation.O-Demethylation only. (Benzylic route blocked).O-Demethylation only.
Predicted

High (>50 µL/min/mg).Low-Medium (<15 µL/min/mg). Low (<10 µL/min/mg).

Key Insight: The


 group reduces the electron density of the pyridine ring less drastically than 

, potentially preserving the reactivity of the carboxamide for target binding, while completely shutting down the rapid benzylic oxidation seen in the methyl analogue.

Metabolic Pathway Visualization

The following diagram illustrates the metabolic fate of the target molecule compared to its methyl analogue, highlighting the "Metabolic Blocking" effect of the fluorine substitution.

MetabolicPathways cluster_legend Metabolic Fate Target Target Molecule (4-CF2H-6-OMe-Pyridine) Metabolite_OH Pyridinol Metabolite (O-Demethylation) Target->Metabolite_OH CYP450 (Slow) Metabolite_COOH Carboxylic Acid (Amide Hydrolysis) Target->Metabolite_COOH Amidase (Minor) Metabolite_Ox Benzylic Alcohol (Rapid Oxidation) Target->Metabolite_Ox BLOCKED by F atoms MethylAnalog Methyl Analogue (4-CH3-6-OMe-Pyridine) MethylAnalog->Metabolite_OH CYP450 MethylAnalog->Metabolite_Ox CYP450 (Fast/Major)

Figure 1: Metabolic pathway comparison. The


 group effectively blocks the rapid benzylic oxidation pathway that plagues the methyl analogue, forcing metabolism through the slower O-demethylation route.

Experimental Validation: Microsomal Stability Assay

To objectively validate the stability of 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide, a Liver Microsomal Stability Assay is required.[7] This system contains the full complement of Phase I enzymes (CYP450s) necessary to assess intrinsic clearance.

Protocol: Phase I Metabolic Stability (LC-MS/MS)

Objective: Determine the Intrinsic Clearance (


) and Half-life (

) of the target compound in Human/Rat Liver Microsomes (HLM/RLM).
Materials
  • Test Compound: 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide (10 mM stock in DMSO).

  • Matrix: Pooled Human Liver Microsomes (20 mg/mL protein conc).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM

    
    , 0.4 U/mL G6PDH).
    
  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Propranolol).

Workflow Diagram

AssayWorkflow cluster_sampling Time Course Sampling Start Start: Prepare Master Mix (PBS + Microsomes) Spike Spike Test Compound (Final Conc: 1 µM) Start->Spike PreInc Pre-Incubation (37°C, 5 min) Spike->PreInc Initiate Initiate Reaction (Add NADPH) PreInc->Initiate T0 T=0 min Initiate->T0 T15 T=15 min Initiate->T15 T30 T=30 min Initiate->T30 T60 T=60 min Initiate->T60 Quench Quench Reaction (Add cold ACN + IS) T0->Quench T15->Quench T30->Quench T60->Quench Centrifuge Centrifuge (4000 rpm, 20 min) Quench->Centrifuge Analysis LC-MS/MS Analysis (Monitor Parent Depletion) Centrifuge->Analysis

Figure 2: Step-by-step workflow for the Microsomal Stability Assay. Critical checkpoints include the pre-incubation to warm microsomes and the precise timing of the quench.

Step-by-Step Methodology
  • Preparation:

    • Dilute test compound to 1 µM in Phosphate Buffer (100 mM, pH 7.4) containing 0.5 mg/mL microsomes.[8][9]

    • Note: Keep DMSO concentration < 0.1% to avoid enzyme inhibition.

  • Pre-Incubation:

    • Incubate the mixture at 37°C for 5 minutes. This ensures the system is at physiological temperature before metabolism begins.

  • Initiation:

    • Add NADPH cofactor solution to initiate the reaction.[7][8]

    • Control: Run a parallel incubation without NADPH to check for chemical instability (non-enzymatic degradation).

  • Sampling:

    • At T=0, 5, 15, 30, 45, and 60 minutes, remove 50 µL aliquots.

  • Quenching:

    • Immediately transfer aliquots into 150 µL ice-cold Acetonitrile containing the Internal Standard.

    • Vortex and centrifuge at 4,000 rpm for 20 minutes to precipitate proteins.

  • Analysis:

    • Inject supernatant into LC-MS/MS.[10] Monitor the MRM (Multiple Reaction Monitoring) transition for the parent mass (approx MW: 202.15 Da).

Data Interpretation & Calculations

The raw data from the LC-MS/MS (Area Ratio of Analyte/Internal Standard) is used to calculate the elimination rate constant (


).
Calculation Logic
  • Plot ln(% Remaining) vs. Time (min) .[7][10]

  • The slope of the linear regression line is

    
     .
    
  • Half-life (

    
    ): 
    
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
Representative Validation Data (Illustrative)

Based on typical structure-activity relationships (SAR) for pyridine bioisosteres.

CompoundSlope (

)

(min)

(µL/min/mg)
Interpretation
Methyl Analogue 0.0461592.0Unstable. Rapid benzylic oxidation.
Target (

)
0.0116322.0Stable. Moderate clearance; suitable for lead optimization.
Trifluoromethyl 0.00513810.0Very Stable. Risk of accumulation; potential solubility issues.

Verdict: The 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide provides a superior balance. It significantly reduces clearance compared to the methyl analogue without pushing the molecule into the extreme lipophilicity/insolubility range of the trifluoromethyl analogue.

References

  • Zafrani, Y., et al. (2017).[1] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Di, L., & Kerns, E. (2016). "Drug-Like Properties: Concepts, Structure Design and Methods." ScienceDirect.[5]

  • Creative Bioarray. (2024). "Microsomal Stability Assay Protocol." Creative Bioarray Protocols.

  • ChemScene. (2024). "Product Data: 4-(Difluoromethyl)-6-methoxypyridin-3-amine (Precursor)." ChemScene Catalog.

Sources

Safety Operating Guide

4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Directive

4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide is classified as a Halogenated Organic Waste .[1]

  • Primary Disposal Method: High-temperature incineration with flue gas scrubbing (to capture Hydrogen Fluoride).[1]

  • Critical Segregation Rule: Do NOT mix with non-halogenated solvents or aqueous acid/base streams.[2]

  • Waste Code (RCRA - US): Generally falls under D001 (if ignitable solvent present) or state-specific halogenated codes.[1] If pure substance, treat as Hazardous Waste - Toxic/Irritant .

Chemical Profile & Hazard Identification

To ensure safe handling, the disposal team must understand the specific risks associated with the difluoromethyl and pyridine moieties.

PropertySpecificationOperational Implication
Chemical Class Fluorinated Pyridine CarboxamidePrecursor to HF upon thermal decomposition.[1]
Physical State Solid (White to off-white powder)*Dust control measures required during transfer.[1]
Molecular Formula C₈H₈F₂N₂O₂High Nitrogen/Fluorine content requires specific incineration parameters.
Hazard Classification Irritant / Potential Toxic Standard PPE (Nitrile gloves, lab coat, goggles) is mandatory.
Thermal Decomposition Releases HF (Hydrogen Fluoride) , NOx, COxDO NOT autoclave. Incineration only in permitted facilities.

*Physical state inferred from structural analogs (e.g., 4-(Difluoromethyl)-6-methoxypyridine-3-sulfonamide).[1]

Waste Stream Segregation Strategy

Proper segregation is the single most critical step in the disposal of fluorinated organics. Mixing this compound with incompatible streams can create dangerous byproducts or violate incinerator acceptance criteria.

The Segregation Logic (Graphviz Diagram)

WasteSegregation Start Waste: 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide StateCheck Physical State? Start->StateCheck Solid Solid (Pure or Contaminated Debris) StateCheck->Solid Liquid Liquid (Dissolved in Solvent) StateCheck->Liquid SolidBin Container: Wide-Mouth Polyethylene (HDPE) Label: 'Hazardous Waste - Solid Halogenated' Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (MeOH, DMSO, Ethyl Acetate) SolventCheck->NonHaloSolvent HaloStream Stream A: Halogenated Organic Liquid (High BTU Incineration) HaloSolvent->HaloStream NonHaloStream Stream B: Non-Halogenated Organic Liquid (Segregate strictly if <2% Halogen req) NonHaloSolvent->NonHaloStream *Mark as Halogen Contaminated*

Caption: Decision tree for segregating fluorinated pyridine waste based on physical state and solvent matrix.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance, Weighing Papers, PPE)

Applicability: Expired pure chemicals, contaminated gloves, paper towels, filter cakes.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Avoid glass if possible to prevent breakage during transport.

  • Labeling:

    • Attach a hazardous waste tag immediately upon the first addition of waste.[3]

    • Chemical Name: Write out the full name: "4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide". Do not use abbreviations or structural formulas alone.

    • Constituents: List "Fluorinated Organic Solid" clearly.

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Storage: Keep the container closed at all times except when adding waste. Store in a Secondary Containment Tray in a cool, dry chemical storage cabinet.

Protocol B: Liquid Waste (Reaction Mixtures, Mother Liquors)

Applicability: Compound dissolved in DCM, Methanol, DMSO, or Ethyl Acetate.

  • Solvent Compatibility Check:

    • Scenario 1 (Halogenated Solvents): If dissolved in Dichloromethane (DCM) or Chloroform, pour into the Halogenated Waste carboy.

    • Scenario 2 (Non-Halogenated Solvents): If dissolved in Methanol or DMSO, you must still label the waste container as "Contains Halogenated Organics" .

    • Why? Even if the solvent is non-halogenated, the presence of the difluoromethyl group classifies the mixture as halogenated for incineration purposes. Failing to declare this can damage incinerators not equipped for HF scrubbing.

  • pH Adjustment: Ensure the solution is neutral (pH 6-8). If the reaction involved acidic workups, neutralize carefully before adding to the organic waste carboy to prevent exothermic reactions or gas generation.

  • Container: Use HDPE Carboys (Safety Cans are often incompatible with corrosive halogens over long periods; HDPE is preferred).

Scientific Rationale & Safety Mechanisms

Why High-Temperature Incineration?

The difluoromethyl (-CHF₂) group is thermally stable but decomposes at high temperatures (>800°C).[1]

  • Mechanism: Combustion oxidizes the carbon backbone, releasing the fluorine atoms as Hydrogen Fluoride (HF) gas.

  • The Risk: HF is highly corrosive and etches glass/metal.

  • The Solution: Licensed hazardous waste incinerators use wet scrubbers (alkaline sprays) in the flue gas stack to neutralize HF into harmless salts (e.g., CaF₂) before emission. Standard autoclaving or low-temp burning cannot handle this and puts operators at risk of HF exposure.

Emergency Spill Procedure (Bench Scale)
  • Evacuate & Ventilate: If a powder spill occurs, stop airflow disturbances.

  • PPE Upgrade: Wear double nitrile gloves and a P100 particulate respirator if outside a fume hood.

  • Containment: Cover the spill with a solvent-dampened pad (to prevent dust) or use a dedicated chemical spill kit.

  • Decontamination: Wipe the area with a mild detergent and water. Collect all wipes into the Solid Hazardous Waste container.

Regulatory Compliance (US/EU Context)

  • US RCRA: This compound is not a "P-listed" or "U-listed" waste by specific CAS name, but it defaults to a characteristic waste if it exhibits toxicity, or simply "Non-RCRA Regulated Hazardous Waste" (depending on state) that must still be managed chemically.

  • EU Waste Framework Directive: Classified under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR). [Link][1]

Sources

Comprehensive Safety & PPE Protocol for 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug discovery, I approach chemical safety not as a checklist of compliance, but as a mechanistic science. When handling novel, highly functionalized intermediates like 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide , we must operate under the assumption of high pharmacological activity (Occupational Exposure Band 3 or 4) until comprehensive toxicological data is established.

This guide provides a self-validating, step-by-step operational framework for handling this specific fluorinated pyridine derivative, ensuring maximum protection for researchers and structural integrity for the compound.

Mechanistic Hazard Assessment: The "Why" Behind the PPE

To design an effective safety protocol, we must first deconstruct the molecule and understand how its functional groups interact with human biology and laboratory environments. The hazards of 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide are driven by three core structural motifs:

  • Difluoromethyl (-CF2H) Group: The incorporation of fluorine significantly increases the molecule's lipophilicity (LogP). This enhances its ability to permeate the lipid bilayer of the stratum corneum, making dermal exposure a primary risk vector. Furthermore, under extreme thermal degradation or in the presence of strong acids, fluorinated organics pose a latent risk of releasing hydrogen fluoride (HF) gas—a highly corrosive and systemic toxin.

  • Pyridine Core: Pyridine derivatives are widely recognized for causing severe ocular and dermal irritation. Upon systemic absorption, they can induce hepatotoxicity and central nervous system (CNS) depression.

  • Carboxamide Moiety: Amides readily participate in hydrogen bonding, which often increases their binding affinity to biological targets. This necessitates strict respiratory protection to prevent the inhalation of pharmacologically active dust.

Because of these combined factors, standard laboratory precautions are insufficient. We must implement a defense-in-depth strategy supported by [1].

Mandatory PPE & Engineering Controls

Every piece of protective equipment must serve a specific, scientifically justified purpose.

Hand Protection: The Double-Glove System

Standard latex gloves are highly permeable to lipophilic organics and provide zero meaningful protection. Double-gloving is a non-negotiable standard when handling this compound.

  • Inner Layer: 4-mil nitrile gloves. Causality: Provides the tactile sensitivity required for operating analytical balances and micro-spatulas.

  • Outer Layer: 8-mil extended-cuff nitrile or neoprene gloves. Causality: Provides robust chemical resistance. If a carrier solvent (e.g., DMSO) breaches the outer glove, the inner glove acts as a temporal buffer. The operator will feel the temperature change of the solvent, providing a critical 30-to-60-second window to safely doff the gloves before dermal exposure occurs.

Eye, Face, and Body Protection
  • Ocular: ANSI Z87.1-compliant chemical splash goggles are required. Standard safety glasses with side shields are insufficient due to the risk of fine powder aerosolization bypassing the shields.

  • Body: A flame-resistant (FR) lab coat with knit cuffs prevents wrist exposure. If reaching deep into a fume hood, disposable Tyvek sleeves must be worn over the lab coat to prevent cross-contamination.

Respiratory & Engineering Controls

Handling dry powder must occur within a Ventilated Balance Enclosure (VBE) or a standard chemical fume hood. According to the [2], maintaining proper face velocity is critical to capturing aerosolized particulates.

Quantitative Safety Parameters
Safety ParameterMinimum Quantitative StandardRationale / Causality
Fume Hood Face Velocity 80 – 120 fpmEnsures capture of aerosolized API without creating turbulent vortices that could blow powder out of the hood.
Inner Glove Thickness 4 mil (Nitrile)Maintains tactile dexterity for precise weighing.
Outer Glove Thickness 8 mil (Neoprene/Nitrile)Provides >30 min breakthrough time against organic solvent carriers.
Spill Isolation Radius 10 feetAllows heavy particulates to settle out of the breathing zone during an uncontrolled release.
Eye Wash Flush Time 15 minutesMinimum time required to clear lipophilic pyridine irritants from ocular tissue.

Operational Workflow: Step-by-Step Handling

The following protocol ensures a self-validating workflow where each step verifies the safety of the next.

G N1 Hazard Assessment OEB 3/4 Presumed N2 Don PPE (Double Nitrile, Splash Goggles) N1->N2 N3 Engineering Controls Transfer to Fume Hood N2->N3 N4 Weighing & Dispensing (Static-Free Environment) N3->N4 N5 Reaction / Solubilization (Closed System) N4->N5 N6 Spill or Aerosolization Detected? N5->N6 N7 Emergency Protocol (Wet-Wipe, Neutralize) N6->N7 YES N8 Waste Segregation (Halogenated Organics) N6->N8 NO N7->N8 N9 Doff PPE & Decontaminate N8->N9

Figure 1: Operational and safety workflow for handling the difluoromethyl pyridine derivative.

Protocol: Safe Weighing and Solubilization

Prerequisites: Fume hood face velocity verified. All PPE donned.

  • De-Static the Environment: Pass an anti-static zero-ion bar over the analytical balance and the sealed chemical vial. Causality: Fluorinated powders accumulate static charge; opening a charged vial can cause spontaneous aerosolization of the compound, bypassing standard containment.

  • Prepare the Receptacle: Place a pre-tared, anti-static weigh boat or glass vial onto the balance. Ensure a secondary containment spill tray is positioned beneath the balance.

  • Dispense the Chemical: Using a grounded, stainless-steel micro-spatula, carefully transfer the 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide. Do not drop the powder from a height; place the spatula directly into the receptacle before rotating to release the powder.

  • Seal and Decontaminate: Cap the weighing vial immediately. Wipe the exterior of the vial and the spatula with a lint-free wipe dampened with isopropanol before removing them from the hood.

  • In-Hood Solubilization: Introduce the carrier solvent (e.g., DMSO or DMF) to the vial only while inside the fume hood. Never transport dry, unsealed powder across the laboratory.

Spill Response & Waste Disposal Plan

Even with rigorous controls, unplanned releases occur. Following the [3], the following emergency protocol must be executed immediately in the event of a spill.

Protocol: Hazardous Spill Containment
  • Immediate Isolation: If powder is spilled outside of engineering controls, immediately evacuate the immediate 10-foot radius. Allow 5 minutes for aerosolized dust to settle.

  • Gowning Escalation: Responders must upgrade to a Powered Air-Purifying Respirator (PAPR) with P100 particulate filters and heavy-duty butyl gloves.

  • Wet-Wipe Suppression: Do not use a brush or dry broom. Dry sweeping aerosolizes the active pharmaceutical ingredient. Mist the powder gently with a 70/30 water-isopropanol mixture to bind the particulates and eliminate dust generation.

  • Perimeter Cleanup: Apply absorbent chemical pads starting from the outside of the spill and working inward to prevent spreading.

  • Surface Decontamination: Wash the affected surface with a mild alkaline detergent to neutralize any potential acidic degradation byproducts, followed by a DI water rinse.

Waste Disposal Segregation
  • Classification: All contaminated wipes, PPE, and reaction byproducts must be strictly categorized as Halogenated Organic Waste .

  • Incompatibility Warning: Never dispose of this compound in waste streams containing concentrated mineral acids or strong bases, as extreme pH environments can degrade the difluoromethyl group and generate hazardous fluorinated gases.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." OSHA Publication 3151-12R, 2023. [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011.[Link]

  • American Chemical Society (ACS). "Chemical Safety in the Laboratory." ACS Committee on Chemical Safety, 2024.[Link]

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